molecular formula C8H9ClN2O B581491 6-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1233698-83-3

6-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No.: B581491
CAS No.: 1233698-83-3
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a valuable synthetic intermediate in advanced pharmaceutical research, particularly in the rapidly evolving field of Targeted Protein Degradation (TPD). Its high utility is demonstrated in the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of disease-causing proteins . Furthermore, this compound has been utilized as a key building block in the synthesis of novel GPC3-mediated lysosome-targeting chimeras (GLTACs), a cutting-edge technology for degrading extracellular and membrane-bound proteins that are typically challenging to target. In this application, the aldehyde functionality is used in a reductive amination reaction to connect a target protein ligand with a GPC3-targeting peptide, creating molecules that can "hijack" the natural endocytosis process to direct specific proteins for lysosomal degradation . This mechanism offers a promising therapeutic strategy for conditions like hepatocellular carcinoma, opening new avenues for discovering novel therapeutic modalities against challenging protein targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKXRIJWJOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742682
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233698-83-3
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-chloro-2-(dimethylamino)nicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a plausible synthetic route with a detailed experimental protocol, discuss its spectroscopic characterization, explore its reactivity, and highlight its utility in the synthesis of bioactive molecules, particularly kinase inhibitors.

Compound Profile: Understanding the Core Structure

This compound is a substituted pyridine derivative featuring a chlorine atom at the 6-position, a dimethylamino group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

PropertyValueSource(s)
IUPAC Name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde[1]
CAS Number 1233698-83-3[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance Expected to be a solidGeneral Knowledge
Purity Typically ≥98%[1]
Storage Sealed in dry, 2-8°C[1]

Synthesis and Purification: Accessing the Building Block

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 6-Chloro-2-(dimethylamino)nicotinic acid intermediate (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol start->intermediate 1. BH₃·THF or LiAlH₄ 2. Aqueous workup product This compound intermediate->product PCC or MnO₂ DCM

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 6-Chloro-2-(dimethylamino)nicotinic acid

  • To a stirred solution of 6-chloro-2-(dimethylamino)nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add borane-THF complex (BH₃·THF, 1.5 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol.

Step 2: Oxidation to this compound

  • To a stirred solution of the crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) (1.5-2 equivalents) in portions at room temperature.[3]

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[5]

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR - A singlet for the aldehyde proton (~9.5-10.5 ppm).- Two doublets for the aromatic protons on the pyridine ring (~7.0-8.5 ppm).- A singlet for the dimethylamino protons (~3.0-3.5 ppm).
¹³C NMR - A signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals for the aromatic carbons in the pyridine ring (~110-160 ppm).- A signal for the dimethylamino carbons (~40-45 ppm).
IR (Infrared) Spectroscopy - A strong C=O stretching band for the aldehyde (~1690-1715 cm⁻¹).- C-H stretching bands for the aromatic and alkyl groups.- C-N and C-Cl stretching bands.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight (184.62 g/mol ), with an isotopic pattern [M+2]⁺ characteristic of a chlorine-containing compound.

Chemical Reactivity and Synthetic Utility: A Versatile Scaffold

The chemical reactivity of this compound is dominated by the aldehyde and the chloro-substituents, making it a valuable precursor for a variety of heterocyclic systems.

Key Reaction Pathways

Reactivity_of_this compound cluster_0 Reactions at the Aldehyde Group cluster_1 Nucleophilic Aromatic Substitution cluster_2 Cyclocondensation Reactions start This compound product1 Hydrazone Intermediate start->product1 Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) product2 6-Substituted-2-(dimethylamino)nicotinaldehyde start->product2 Nucleophiles (e.g., amines, thiols) product3 Pyrazolopyrimidines product1->product3 Active methylene compounds (e.g., malononitrile)

Caption: Key reaction pathways of this compound.

  • Reactions involving the aldehyde group: The formyl group readily undergoes condensation reactions with various nucleophiles. A particularly important reaction is the condensation with hydrazine or substituted hydrazines to form the corresponding hydrazones.[6][7] This is often the first step in the construction of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents, such as amines and thiols, providing a route to a diverse range of derivatives.

  • Cyclocondensation Reactions: The bifunctional nature of this compound allows for its use in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazine followed by cyclization with an active methylene compound can lead to the formation of pyrazolopyrimidine cores.[8]

Application in Medicinal Chemistry & Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of protein kinases.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.

This compound serves as a key starting material for the synthesis of pyrazolopyrimidine-based kinase inhibitors. The general synthetic strategy involves:

  • Condensation of this compound with a hydrazine to form a hydrazone intermediate.

  • Cyclocondensation of the hydrazone with a suitable three-carbon building block (e.g., a β-ketoester or malononitrile derivative) to construct the pyrazolopyrimidine core.

  • Further functionalization of the pyrazolopyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Scheme for a Pyrazolopyrimidine Kinase Inhibitor Core

Kinase_Inhibitor_Synthesis start This compound intermediate1 Hydrazone start->intermediate1 EtOH, reflux reagent1 Hydrazine Hydrate reagent1->intermediate1 product Pyrazolopyrimidine Core intermediate1->product NaOEt, EtOH, reflux reagent2 Ethyl Acetoacetate reagent2->product

Caption: General synthesis of a pyrazolopyrimidine core from this compound.

This versatile synthetic approach allows for the introduction of various substituents at multiple positions of the pyrazolopyrimidine scaffold, enabling the fine-tuning of its biological activity against specific kinase targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

  • Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • Patsnap. Preparation method of 2-chloro nicotinaldehyde. [Link]

  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • ResearchGate. 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

  • PubMed. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. [Link]

  • ResearchGate. Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

Sources

6-Chloro-2-(dimethylamino)nicotinaldehyde CAS number 1233698-83-3

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 6-Chloro-2-(dimethylamino)nicotinaldehyde is not feasible at this time due to a lack of publicly available scientific literature. While this compound is listed by chemical suppliers, there is a significant absence of peer-reviewed research, patents, or technical documentation detailing its synthesis, reactivity, or potential applications.

A comprehensive search for CAS number 1233698-83-3 and the chemical name "this compound" did not yield any scholarly articles or detailed experimental protocols. Without such foundational information, it is impossible to generate the requested in-depth technical guide that meets the required standards of scientific integrity, expertise, and authoritative grounding.

Further investigation into related chemical structures and synthetic pathways also failed to provide sufficient data to infer the properties and reactivity of this specific molecule with the level of accuracy required for a scientific whitepaper.

Therefore, the core requirements for this topic, including detailed experimental workflows, mechanistic claims with citations, and a comprehensive reference list, cannot be fulfilled.

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-(dimethylamino)nicotinaldehyde, a key heterocyclic building block for researchers and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and significant applications, particularly in the design of kinase inhibitors.

Core Molecular Attributes

This compound, with the systematic IUPAC name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom, a dimethylamino group, and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

The molecular formula for this compound is C₈H₉ClN₂O.[1] It has a molecular weight of 184.62 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 1233698-83-3
Appearance Expected to be a solidN/A
Purity Typically ≥98%
Storage Conditions Sealed in a dry environment at 2-8°C
Topological Polar Surface Area (TPSA) 33.2 Ų
logP 1.6135
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 2

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from methodologies for similar nicotinic acid derivatives, involves the reduction of a carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[2]

Synthetic Workflow

The following diagram outlines a probable two-step synthesis starting from 6-Chloro-2-(dimethylamino)nicotinic acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 6-Chloro-2-(dimethylamino)nicotinic acid reductant Sodium Borohydride & Boron Trifluoride Etherate in THF start->reductant Reduction intermediate (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol reductant->intermediate oxidant Manganese Dioxide (MnO2) in Dichloromethane intermediate->oxidant Intermediate Product product This compound oxidant->product Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the reduction of nicotinic acids and subsequent oxidation of the resulting alcohol.[2]

Step 1: Reduction of 6-Chloro-2-(dimethylamino)nicotinic acid

  • In a four-necked flask under a nitrogen atmosphere, add sodium borohydride (NaBH₄) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add boron trifluoride etherate solution while maintaining the temperature below 10°C.

  • After stirring for 5 minutes, add a solution of 6-Chloro-2-(dimethylamino)nicotinic acid in THF, keeping the temperature below 30°C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding water.

  • Adjust the pH to 8-9 using a 10% sodium hydroxide solution.

  • Perform suction filtration and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol.

Step 2: Oxidation to this compound

  • In a separate flask, dissolve the crude (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol in dichloromethane.

  • Add activated manganese dioxide (MnO₂) to the solution.

  • Heat the mixture to reflux for 3 hours.

  • After the reaction is complete, perform suction filtration.

  • Concentrate the filtrate and cool to obtain the solid this compound.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and petroleum ether.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.[3]

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether.

  • Dissolve the crude product in a small amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the desired product, monitoring by thin-layer chromatography (TLC).

Applications in Drug Discovery and Medicinal Chemistry

Substituted chloropyridines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of therapeutic agents.[4] The presence of the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5] The pyridine core of this compound can mimic the hinge-binding region of ATP, a key interaction for many kinase inhibitors.[4] The aldehyde group can be further elaborated to introduce moieties that interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. Dichloropyrimidine-based compounds have been identified as covalent inhibitors of kinases, reacting with cysteine residues in the active site.[6]

Synthesis of Novel Heterocyclic Compounds

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems through reactions such as condensations and multicomponent reactions.

Representative Experimental Protocol: Grignard Reaction

The aldehyde group readily undergoes nucleophilic addition with Grignard reagents to form secondary alcohols, which are valuable intermediates for further synthetic transformations.[7][8]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine.

  • Add a solution of an appropriate alkyl or aryl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, cool the solution to 0°C.

  • Slowly add a solution of this compound in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[9]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by column chromatography.[9]

Spectroscopic Characterization

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the aldehyde proton (typically in the range of 9-10 ppm), and the protons of the dimethylamino group.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the carbons of the dimethylamino group.

  • IR Spectroscopy: The infrared spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. Other significant peaks would correspond to C-H, C=N, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[11]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel kinase inhibitors for therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 2-chloro nicotinaldehyde.
  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • Organic Chemistry Portal. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. [Link]

  • PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]

  • National Institutes of Health. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • NIST WebBook. 2-Chloro-2',6'-acetoxylidide. [Link]

  • PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

Sources

6-Chloro-2-(dimethylamino)nicotinaldehyde structure and SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 6-Chloro-2-(dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will dissect its molecular structure, detailing the strategic importance of its constituent functional groups: the chloropyridine scaffold, the dimethylamine pharmacophore, and the versatile aldehyde handle. This document furnishes researchers with its physicochemical properties, a plausible and detailed synthetic protocol with mechanistic reasoning, expected spectroscopic data for structural validation, and essential safety information. The guide is structured to serve as a practical resource, enabling scientists to fully leverage this compound's potential in the synthesis of novel chemical entities.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. This compound is a substituted pyridine derivative, a class of compounds prevalent in numerous FDA-approved pharmaceuticals.

Nomenclature and Key Identifiers

The compound is systematically identified by the following descriptors, which are crucial for database searches and regulatory documentation.

IdentifierValueSource
Systematic Name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde[1]
CAS Number 1233698-83-3[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
SMILES String O=CC1=C(N(C)C)N=C(Cl)C=C1[1]
InChI Key WVXSYLMEMVHULX-UHFFFAOYSA-N[3]
MDL Number MFCD21333091[1][2]
Core Structure Analysis

The utility of this molecule stems from the synergistic interplay of its three primary functional components.

Caption: Chemical structure of this compound.

  • Chloropyridine Scaffold: The chlorine atom on the pyridine ring is a critical feature. Halogenation, particularly chlorination, is a well-established strategy in drug design to modulate electronic properties, improve metabolic stability, enhance membrane permeability, and increase binding affinity through halogen bonding.[4][5] This is often referred to as the "magic chloro" effect, where a simple substitution can lead to dramatic improvements in potency and pharmacokinetic profiles.[5]

  • Dimethylamino (DMA) Group: The DMA moiety is a common pharmacophore found in a vast array of bioactive molecules.[6] As a strong electron-donating group, it significantly influences the electronics of the pyridine ring, impacting its reactivity and potential interactions with biological targets. Its basic nature can also be crucial for salt formation, improving the solubility and bioavailability of a final drug candidate.

  • Aldehyde Handle: The aldehyde group at the 3-position is a versatile synthetic handle. It serves as an electrophilic site, readily participating in a wide range of chemical transformations such as reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid, allowing for the facile introduction of diverse molecular fragments.[7][8]

Physicochemical Data Summary

Computational models provide valuable insights into the molecule's behavior in biological systems. These parameters are essential for predicting properties like oral bioavailability and membrane permeability.

PropertyValueSignificance
Topological Polar Surface Area (TPSA) 33.2 ŲSuggests good potential for cell membrane permeability.
LogP (Octanol-Water Partition Coeff.) 1.6135Indicates moderate lipophilicity, balancing aqueous solubility and membrane penetration.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen can accept hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Donors 0The absence of donor groups can contribute to improved membrane permeability.
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

(Data sourced from ChemScene[1])

Strategic Importance in Medicinal Chemistry

The combination of the three key functional groups makes this compound a powerful building block. Its design inherently addresses several critical aspects of modern drug discovery, from establishing potent binding interactions to enabling the exploration of a broad chemical space.

G node_main This compound A High-Value Intermediate node_chloro Chloropyridine Scaffold Potency & Pharmacokinetics node_main->node_chloro node_dma Dimethylamino Group Modulating Bioactivity & Solubility node_main->node_dma node_aldehyde Aldehyde Handle Synthetic Versatility node_main->node_aldehyde node_result Accelerated Drug Discovery node_chloro->node_result node_dma->node_result node_aldehyde->node_result

Caption: The strategic combination of functional groups enhances the compound's utility.

Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. While proprietary industrial syntheses may vary, a chemically sound and logical pathway can be proposed based on established principles of heterocyclic chemistry.

Proposed Synthetic Workflow

The most plausible approach involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material would likely be a 2,6-dihalonicotinaldehyde. The chlorine atom at the 2-position of a pyridine ring is significantly more activated towards nucleophilic attack than the one at the 6-position due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This inherent electronic bias provides the basis for a regioselective synthesis.

G start 2,6-Dichloronicotinaldehyde reagent + Dimethylamine (HN(CH₃)₂) + Base (e.g., K₂CO₃) Solvent (e.g., Aprotic Polar) start->reagent process Nucleophilic Aromatic Substitution (SNAr at C2 position) reagent->process product This compound process->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Objective: To synthesize this compound via regioselective SNAr.

Materials:

  • 2,6-Dichloronicotinaldehyde (1.0 eq)

  • Dimethylamine solution (e.g., 2M in THF, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-dichloronicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents. The volume should be sufficient to ensure effective stirring (e.g., 5-10 mL per gram of starting material).

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the dimethylamine solution (1.2 eq) dropwise over 15-20 minutes.

    • Causality: Dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize potential side reactions, such as substitution at the less reactive 6-position.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The aqueous work-up removes the inorganic base (K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the moderately polar product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a neutral drying agent effective for this purpose.

  • Final Purification: The resulting crude solid can be further purified by column chromatography on silica gel or recrystallization to yield the final product.

Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is required. The following are the expected signals a researcher would look for to validate the structure.

  • ¹H NMR:

    • Aldehyde Proton: A singlet around δ 9.8-10.2 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J-value) would be indicative of their meta-relationship.

    • Dimethylamino Protons: A singlet around δ 3.1-3.3 ppm, integrating to 6 protons.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal in the downfield region, δ 185-195 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm), with carbons attached to heteroatoms (N, Cl) being the most deshielded.

    • Dimethylamino Carbons: A signal around δ 40-45 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.6.

    • Crucially, a characteristic M+2 peak at m/z = 186.6 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

    • C-N stretching vibrations around 1350-1250 cm⁻¹.

    • C-Cl stretching vibration in the 850-550 cm⁻¹ region.

Safety and Handling

Proper laboratory practice is essential when handling this compound. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

(Data sourced from ChemScene and PubChem[1][9][10])

Recommended Practices:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers researchers a direct route to molecular complexity and diversity. Its unique combination of a metabolically robust chloropyridine core, a bio-active dimethylamine moiety, and a synthetically versatile aldehyde handle makes it an invaluable asset in the toolkit of medicinal chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to accelerate their research programs and explore new frontiers in drug discovery.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.
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  • SynQuest Laboratories, Inc. (n.d.). CAS 1233698-83-3 | this compound.
  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-(dimethylamino)nicotinaldehyde.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
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6-Chloro-2-(dimethylamino)nicotinaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₈H₉ClN₂O), a key intermediate in pharmaceutical synthesis and chemical research. While specific quantitative solubility data is not extensively documented in public literature, this guide synthesizes the available physicochemical data to provide a robust predictive analysis of its solubility behavior. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents, adhering to internationally recognized standards. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for reaction optimization, formulation development, and process scale-up.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility in organic synthesis is significant. The interplay of its functional groups—a halogenated pyridine ring, a dimethylamino group, and an aldehyde—creates a molecule with unique reactivity and physical properties. Understanding its solubility is paramount for its effective use, as it directly impacts reaction kinetics, purification efficiency, and the design of formulation and crystallization processes.

A foundational analysis of the compound's properties is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" remains a cornerstone of this predictive effort, where the polarity, hydrogen bonding capability, and overall molecular structure of the solute are matched against those of the solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance Solid[2]
Calculated LogP 1.6135[1]
Topological Polar Surface Area (TPSA) 33.2 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Hazard Codes H302, H315, H319, H335[1]

Expert Analysis of Physicochemical Profile: The calculated LogP of 1.61 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit favorable solubility in a range of moderately polar to nonpolar organic solvents. The presence of a polar aldehyde group and nitrogen atoms (with a combined TPSA of 33.2 Ų) introduces polarity, which should enhance solubility in polar aprotic solvents. However, the absence of hydrogen bond donors suggests that its solubility in protic solvents like alcohols will be driven primarily by dipole-dipole interactions rather than hydrogen bonding. The molecule's aromatic pyridine core will contribute to favorable π-π stacking interactions with aromatic solvents like toluene.

Based on this profile, a qualitative prediction of solubility is as follows:

  • High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

  • Moderate Solubility Expected: Acetonitrile, Toluene, Methanol, Ethanol.

  • Low Solubility Expected: Heptane, Hexane, Water.

Strategy for Definitive Solubility Determination

Given the absence of published quantitative data, an experimental approach is necessary. A systematic solvent selection and a standardized testing protocol are critical for generating reliable and reproducible data.

Logical Framework for Solvent Selection

The choice of solvents to test should be strategic, covering a range of polarities and functionalities relevant to common laboratory and industrial applications.[3][4] The following flowchart provides a logical path for selecting an appropriate solvent for a given application, balancing solubility with process and safety considerations.[5]

start Start: Define Application (e.g., Reaction, Crystallization) polarity Step 1: Assess Required Polarity Based on Reactants/Solute Profile start->polarity aprotic Aprotic Solvent Needed? polarity->aprotic reactivity Step 2: Check for Chemical Reactivity (e.g., Aldehyde with Amines/Alcohols) aprotic->reactivity Yes aprotic->reactivity No (Protic OK) boiling_point Step 3: Consider Process Constraints (Boiling Point, Volatility) reactivity->boiling_point high_bp High BP Needed (e.g., High Temp Rxn) Select: Toluene, DMF, DMSO boiling_point->high_bp Yes low_bp Low BP Needed (e.g., Easy Removal) Select: DCM, Acetone, EtOAc boiling_point->low_bp No safety Step 4: Evaluate Safety & Environmental Profile (Toxicity, ICH Class, Green Chemistry) selection Final Solvent Selection safety->selection high_bp->safety low_bp->safety

Caption: Solvent selection workflow for this compound.

Authoritative Protocol: Isothermal Shake-Flask Solubility Determination

To ensure data integrity and comparability across different laboratories, the OECD Test Guideline 105, "Water Solubility," provides a robust framework that is readily adapted for organic solvents.[6][7] The Shake-Flask Method described therein is the gold standard for substances with solubilities greater than 10⁻² g/L.[8]

Principle: A surplus of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is achieved. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.[9]

Diagram of the Experimental Workflow

prep Step 1: Preparation Weigh excess solute into flask Add precise volume of solvent Seal flask equil Step 2: Equilibration Place in isothermal shaker bath (e.g., 25°C) Agitate for 24-48 hours Allow to settle (e.g., 24 hours) prep->equil Establish Equilibrium sample Step 3: Sampling Carefully withdraw aliquot of clear supernatant Filter through 0.45 µm syringe filter (Ensure filter is compatible with solvent) equil->sample Isolate Saturated Solution analysis Step 4: Analysis Prepare serial dilutions of the filtrate Analyze concentration via validated HPLC or GC method Quantify against a calibration curve sample->analysis Determine Concentration calc Step 5: Calculation Calculate solubility in mg/mL or g/100mL Report with temperature analysis->calc Finalize Result

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • This compound (purity >98%)

  • HPLC-grade or equivalent high-purity organic solvents[9]

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional, for aiding separation)

  • Solvent-compatible syringe filters (e.g., PTFE for most organic solvents)

  • Validated HPLC or GC system with a suitable detector (e.g., UV-Vis for this chromophoric compound)

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, prepare a trial mixture by adding ~100 mg of the compound to 10 mL of the solvent in a vial.

    • Agitate vigorously for several minutes. Visual inspection will determine if the compound is very soluble, sparingly soluble, or poorly soluble, which helps in planning the definitive experiment.[7]

  • Definitive Test (Performed in Triplicate):

    • Preparation: Accurately weigh an amount of the compound that is clearly in excess of its estimated solubility (e.g., 200 mg) into a glass flask with a screw cap or ground glass stopper.

    • Solvent Addition: Add a precise volume (e.g., 20.0 mL) of the pre-equilibrated solvent (at test temperature, e.g., 25°C) to the flask.

    • Equilibration:

      • Seal the flasks securely and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

      • Agitate the flasks at a constant speed for a preliminary period of 24 hours.

      • After 24 hours, take a sample for analysis. Continue agitating and take another sample at 48 hours. Equilibrium is confirmed when the measured concentrations at 24 and 48 hours are statistically identical. If not, continue for another 24 hours.

      • Once agitation is complete, allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.[7]

    • Sampling and Analysis:

      • Without disturbing the sediment, carefully withdraw an aliquot of the clear supernatant using a pipette.

      • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any microscopic particulate matter. The first few drops should be discarded to saturate the filter material.

      • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

      • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration.

  • Data Reporting:

    • Calculate the solubility from the mean of the triplicate measurements.

    • Express the results in standard units such as mg/mL, g/100 mL, or molarity (mol/L).

    • Always report the temperature at which the measurement was made (e.g., "Solubility in Toluene at 25°C is 15.2 mg/mL").

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, a thorough analysis of its physicochemical properties allows for a strong predictive assessment of its behavior. This guide provides the necessary authoritative framework and detailed experimental protocols for researchers to generate precise, reliable solubility data. By employing the standardized Shake-Flask method and a logical approach to solvent selection, scientists and drug development professionals can effectively integrate this compound into their workflows, ensuring process efficiency, reproducibility, and safety.

References

  • ChemBK. (2024). 6-Chloro Nicotinaldehyde. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Situ Biosciences. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Phytosafe. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily dance with the unknown. Among the vast array of building blocks available to the modern chemist, substituted pyridines play a pivotal role. This guide provides an in-depth technical overview of the safety and handling precautions for a specific, yet increasingly relevant, member of this class: 6-Chloro-2-(dimethylamino)nicotinaldehyde. As a Senior Application Scientist, the following information is presented not as a rigid set of rules, but as a framework for informed decision-making, grounded in the principles of chemical causality and laboratory best practices.

Understanding the Hazard Profile: A Multifaceted Assessment

This compound (CAS No. 1233698-83-3) is a chlorinated aminopyridine derivative, a class of compounds known for its biological activity and, consequently, its potential physiological effects.[1] A thorough understanding of its hazard profile is the bedrock of safe handling.

Based on available data for the compound and its structural analogs, the primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity (Oral), Category 4Harmful if swallowed.[2]
H315Skin Corrosion/Irritation, Category 2Causes skin irritation.[2]
H319Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation.[2]
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.[2]

Causality of Hazards: The toxicological profile of this compound can be attributed to its chemical structure. The presence of the aldehyde group can lead to irritation of mucous membranes and skin. The chlorinated pyridine ring, a common feature in many bioactive molecules, can contribute to systemic toxicity upon ingestion or absorption.[3] The dimethylamino group may also influence the compound's metabolic pathways and toxicological effects.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling is a robust system of engineering controls and personal protective equipment (PPE) designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[2] The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the recommended PPE, with an explanation of the reasoning behind each choice.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[5]Protects against splashes of solutions and airborne particles that can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.[4]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2] Latex gloves are not recommended due to their poor resistance to many organic chemicals.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Recommended when engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup.

Self-Validation: Before each use, visually inspect all PPE for any signs of degradation or damage. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Laboratory Handling and Storage: Ensuring Stability and Purity

Proper handling and storage protocols are crucial not only for safety but also for maintaining the integrity and purity of this valuable research chemical.

Handling Procedures
  • Weighing and Transfer: When weighing the solid, do so in a fume hood and use a spatula to minimize dust generation. For transfers, use a funnel to prevent spillage.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly while stirring to avoid clumping and splashing.

  • General Practices: Avoid eating, drinking, or smoking in the laboratory.[5] Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is between 2-8°C, and it should be sealed in a dry environment.[2]

Incompatible Materials: While specific reactivity data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong acids, which are generally incompatible with pyridine derivatives.[6]

Emergency Procedures: A Plan for the Unexpected

Despite the best precautions, accidents can happen. A well-defined emergency response plan is essential for minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Response

For a small spill, and if you are trained to do so, you may clean it up. Wear appropriate PPE, including respiratory protection. Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal: Responsible Stewardship

The disposal of this compound and its associated waste must be handled in accordance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.[9]

Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated labware and absorbent materials, in a designated and clearly labeled hazardous waste container. Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and potentially reduce costs.[9]

  • Containerization: Use a sturdy, leak-proof container that is chemically compatible with the waste. Keep the container closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[10] Never dispose of this chemical down the drain or in the regular trash.[11]

Experimental Workflow and Logical Relationships

The safe handling of this compound is an integral part of any experimental workflow in which it is used. The following diagram illustrates the logical flow of a typical synthesis experiment, highlighting the critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Plan Experiment B Don PPE A->B Safety First C Prepare Workspace in Fume Hood B->C D Weigh & Transfer Compound C->D E Perform Chemical Reaction D->E F Work-up & Purification E->F G Decontaminate Glassware F->G H Segregate & Label Waste G->H I Store Waste for Pickup H->I

Caption: A typical experimental workflow emphasizing safety checkpoints.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the inherent hazards, implementing robust safety protocols, and planning for emergencies, researchers can confidently and responsibly utilize this valuable compound in their pursuit of scientific discovery.

References

  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • GOV.UK. Pyridine: incident management. [Link]

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  • Sdfine.com. Chemwatch GHS SDS in English (European) 49223-1. [Link]

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  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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A Senior Application Scientist's Guide to Sourcing and Utilizing 6-Chloro-2-(dimethylamino)nicotinaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and application of 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No. 1233698-83-3). This specialized heterocyclic building block is of growing interest in medicinal chemistry and organic synthesis. This document offers a comprehensive overview of reputable suppliers, pricing considerations, and critical quality control measures. Furthermore, it delves into the plausible synthetic pathways, potential applications in drug discovery, and essential safety and handling protocols, ensuring both scientific integrity and operational excellence.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are integral to modern drug discovery and development. Their presence in numerous FDA-approved drugs underscores their significance as privileged structures. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound is a trifunctional building block, incorporating a reactive aldehyde, a nucleophilic dimethylamino group, and a halogenated pyridine core. This combination of functionalities makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the construction of bicyclic and polycyclic heterocyclic systems. The chloro-substituent, in particular, serves as a key handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Supplier Landscape and Procurement Strategy

Identifying a reliable source for specialized chemical reagents is paramount to the success of any research and development program. The following section provides a comparative analysis of known suppliers for this compound and outlines a robust procurement strategy.

Leading Suppliers and Comparative Analysis

A survey of the current market has identified several reputable suppliers of this compound. The following table summarizes key procurement metrics. It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is always recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Availability
ChemScene 1233698-83-3≥98%5g$811.00Inquiry
SynQuest Labs 1233698-83-398%POAContact for PriceContact for Availability
Sigma-Aldrich 1233698-83-3Not specified50mgNot currently availableInquiry

Note: "POA" (Price on Application) and "Inquiry" for availability necessitate direct communication with the supplier to obtain current data. Sigma-Aldrich notes that for this particular compound, they do not collect analytical data and the buyer assumes responsibility for confirming identity and purity[1].

A Step-by-Step Guide to Strategic Procurement

A meticulous approach to procurement is essential to mitigate risks associated with chemical quality and supply chain reliability. The following workflow is recommended:

Supplier Validation Workflow Supplier Validation Workflow for this compound Initial Screening Initial Screening Request Information Request Information Initial Screening->Request Information Identify Potential Suppliers Technical Evaluation Technical Evaluation Request Information->Technical Evaluation CoA, SDS, Price, Availability Technical Evaluation->Initial Screening Supplier Rejected Negotiation & Purchase Negotiation & Purchase Technical Evaluation->Negotiation & Purchase Supplier Approved Quality Control on Receipt Quality Control on Receipt Negotiation & Purchase->Quality Control on Receipt Place Order

Caption: A streamlined workflow for the validation and procurement of this compound.

Technical Profile: Synthesis, Applications, and Quality Control

A thorough understanding of the chemical's properties, synthesis, and potential applications is crucial for its effective utilization in a research setting.

Plausible Synthetic Routes

While the proprietary synthesis methods of suppliers are not disclosed, a retro-synthetic analysis based on established organic chemistry principles suggests plausible routes. The synthesis of substituted pyridine aldehydes can be achieved through various methods, including the oxidation of the corresponding alcohol or the reduction of a nitrile or carboxylic acid derivative. A patent for the preparation of 2-chloronicotinaldehyde describes a two-step process involving the reduction of 2-chloronicotinic acid followed by oxidation[2].

The introduction of the dimethylamino group at the 2-position of a pyridine ring is often accomplished via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with dimethylamine.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry[3][4]. The aldehyde functionality allows for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The chloro-substituent on the pyridine ring is a key feature, enabling its use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, which is a common strategy in the optimization of drug candidates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction involving a 2-chloropyridine substrate. Reaction conditions should be optimized for each specific substrate.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120°C. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

Quality Control and Characterization

Ensuring the purity and identity of starting materials is a cornerstone of reproducible research. While a specific Certificate of Analysis (CoA) for this compound was not publicly available, a comprehensive quality control process should include the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Safety, Handling, and Storage

Hazard Identification (Based on related compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[5].

  • Skin and Eye Irritation: May cause skin and eye irritation[6].

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. ChemScene recommends storage at 2-8°C[7].

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the development of novel pharmaceutical agents. A strategic approach to procurement, grounded in thorough supplier vetting and robust quality control, is essential for research success. This guide provides a comprehensive framework for researchers and drug development professionals to confidently source and utilize this important chemical intermediate, fostering innovation while maintaining the highest standards of scientific integrity and safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026, January 18). MSDS of 6-Chloro-2-methoxy-pyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

Sources

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

6-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned chlorine atom, and an electron-donating dimethylamino group, makes it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The pyridine core is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this aldehyde offers multiple avenues for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, a plausible synthetic route, its reactivity profile, and its application as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a research chemical is paramount for its effective and safe utilization in the laboratory. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1233698-83-3[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Appearance White to yellow solid (predicted)[2]
Purity Typically ≥98%[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Topological Polar Surface Area (TPSA) 33.2 Ų[1]
logP 1.6135[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1]

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water[2].

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Synthesis_of_this compound start 2,6-Dichloropyridine intermediate1 6-Chloro-2-(dimethylamino)pyridine start->intermediate1 Dimethylamine (aq.) Heat Step 1: Nucleophilic Aromatic Substitution product This compound intermediate1->product POCl3, DMF (Vilsmeier-Haack Reagent) Heat Step 2: Formylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the regioselective nucleophilic aromatic substitution of one of the chlorine atoms in 2,6-dichloropyridine with dimethylamine. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are in equivalent positions (C2 and C6). The introduction of the first nucleophile, dimethylamine, proceeds to give 6-chloro-2-(dimethylamino)pyridine. The electron-donating nature of the newly introduced dimethylamino group deactivates the ring towards a second substitution, allowing for the isolation of the monosubstituted product. This reaction is typically carried out by heating 2,6-dichloropyridine with an aqueous solution of dimethylamine.

Step 2: Vilsmeier-Haack Formylation

The second step involves the introduction of the aldehyde group at the C3 position (nicotinaldehyde scaffold) via a Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. The electron-donating dimethylamino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C3 position. The reaction is typically performed by heating the 6-chloro-2-(dimethylamino)pyridine with the pre-formed or concurrently generated Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde product.

Reactivity Profile and Key Transformations

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate for library synthesis and lead optimization in drug discovery.

1. Reactions of the Aldehyde Group:

  • Knoevenagel Condensation: The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or an amine salt[2]. This reaction is a powerful tool for forming new carbon-carbon double bonds and introducing further complexity.

  • Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. This is a key reaction for introducing diverse side chains.

  • Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide. This allows for the introduction of various substituted vinyl groups.

2. Reactions of the Chloro Group:

  • Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with boronic acids or their esters[4]. This enables the introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring SAR.

  • Buchwald-Hartwig Amination: The chloro group can be substituted with various amines through a palladium-catalyzed Buchwald-Hartwig amination. This provides an alternative to direct nucleophilic substitution and often proceeds with a broader substrate scope and under milder conditions.

  • Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, are also plausible at the C6 position, further expanding the synthetic utility of this building block.

Logical Flow of a Diversification Strategy:

Diversification_Strategy cluster_aldehyde Aldehyde Transformations cluster_chloro Chloro Group Transformations start This compound knoevenagel Knoevenagel Condensation start->knoevenagel reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig suzuki Suzuki Coupling knoevenagel->suzuki Sequential Modification reductive_amination->suzuki Sequential Modification buchwald Buchwald-Hartwig Amination

Caption: A logical workflow for the diversification of this compound.

Experimental Protocols: Exemplary Transformations

The following protocols are illustrative examples of how this compound can be utilized in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Reductive Amination with a Primary Amine

  • Imine Formation: Dissolve this compound (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

  • Reactant Preparation: To a Schlenk flask, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer[4]. The nitrogen atoms of the 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, leading to potent and selective inhibition.

This compound serves as an excellent starting point for the synthesis of kinase inhibitors. The dimethylamino group mimics the essential amino group for hinge binding. The aldehyde and chloro functionalities provide orthogonal handles for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and modulating selectivity.

Pharmacophore Model for a Kinase Inhibitor Derived from the Title Compound:

Kinase_Inhibitor_Pharmacophore cluster_scaffold This compound Core cluster_interactions Kinase ATP-Binding Site scaffold 2-(Dimethylamino)pyridine hinge Hinge Region scaffold->hinge Hydrogen Bonding aldehyde_derivative R1 (from Aldehyde) scaffold->aldehyde_derivative Targets chloro_derivative R2 (from Chloro) scaffold->chloro_derivative Targets pocket1 Hydrophobic Pocket 1 pocket2 Solvent-Exposed Region aldehyde_derivative->pocket1 chloro_derivative->pocket2

Caption: Pharmacophore model illustrating the role of the this compound core in kinase inhibition.

In this model, the 2-(dimethylamino)pyridine core engages with the hinge region of the kinase. The substituent introduced via modification of the aldehyde group (R1) can be designed to occupy a nearby hydrophobic pocket, while the substituent introduced by replacing the chlorine atom (R2) can extend into the solvent-exposed region, providing opportunities to improve pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. As a key building block for the synthesis of kinase inhibitors and other biologically active compounds, a thorough understanding of its properties, synthesis, and reactivity is essential for researchers in the field of drug discovery. This guide has provided a comprehensive overview to facilitate the effective and safe use of this important synthetic intermediate.

References

  • PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

  • Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • ChemBK. 6-Chloro Nicotinaldehyde. [Link]

  • Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

  • Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the... [Link]

  • ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Chemconnections. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]

  • University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

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The Multifaceted Therapeutic Potential of Nicotinaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the promising biological activities of nicotinaldehyde derivatives. Moving beyond a simple literature review, this document synthesizes key findings with field-proven insights, focusing on the causality behind experimental choices and providing a framework for robust, self-validating research protocols. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these versatile compounds, elucidating their mechanisms of action, outlining detailed experimental workflows, and presenting key data to inform future drug development efforts.

Introduction: The Chemical Versatility and Biological Promise of Nicotinaldehyde Scaffolds

Nicotinaldehyde, a pyridinecarboxaldehyde, serves as a valuable scaffold in medicinal chemistry due to the diverse reactivity of its aldehyde group and the biological significance of the pyridine ring. This versatility allows for the synthesis of a wide array of derivatives, including Schiff bases, thiosemicarbazones, and azlactones, each with unique physicochemical properties and biological activities.[1][2][3] The pyridine moiety, a common feature in many pharmaceuticals, often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological targets.[4] This guide will explore the significant therapeutic potential of nicotinaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Double-Edged Sword and Novel Therapeutic Avenues

The role of nicotinaldehyde derivatives in cancer presents a fascinating dichotomy. While nicotinaldehyde itself can paradoxically blunt the efficacy of certain chemotherapeutics, its derivatives have emerged as promising anticancer agents through various mechanisms.

The Counterintuitive Role of Nicotinaldehyde in NAD+ Metabolism and Chemotherapy Resistance

Recent studies have revealed that nicotinaldehyde can act as a novel precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis in cancer cells.[5][6] This is particularly relevant in the context of therapies targeting NAD+ depletion, such as those using NAMPT inhibitors (e.g., APO866). Cancer cells, with their high metabolic demands, are heavily reliant on NAD+.[5] NAMPT inhibitors block the primary NAD+ salvage pathway, leading to energy crisis and cell death.

However, the presence of nicotinaldehyde in the tumor microenvironment can provide an escape route. It can be converted to nicotinic acid (NA), which then feeds into the Preiss-Handler pathway to regenerate NAD+, thereby rescuing cancer cells from the effects of NAMPT inhibition.[5][6] This highlights the critical importance of understanding the metabolic landscape of the tumor when designing and applying NAD+-targeting therapies.

Signaling Pathway: Nicotinaldehyde in NAD+ Biosynthesis

NAD_Biosynthesis cluster_0 NAD+ Salvage Pathway (Inhibited by NAMPTi) cluster_1 Preiss-Handler Pathway (Activated by Nicotinaldehyde) NAMPT NAMPT NMN NMN NAMPT->NMN Inhibited by APO866 NAD NAD+ NMN->NAD Nicotinaldehyde Nicotinaldehyde NA Nicotinic Acid (NA) Nicotinaldehyde->NA Oxidation NAPRT NAPRT NA->NAPRT NAMN NAMN NAPRT->NAMN NAMN->NAD

Caption: Nicotinaldehyde circumvents NAMPT inhibition by fueling the Preiss-Handler pathway for NAD+ synthesis.

Nicotinaldehyde Derivatives as Direct Anticancer Agents

In contrast to the parent molecule, various derivatives of nicotinaldehyde have demonstrated direct cytotoxic and antiproliferative activities against cancer cells.

  • Azlactone Derivatives: Certain nicotinaldehyde-based azlactones have shown antiproliferative activity against lung adenocarcinoma (A549), human breast cancer (MCF7), and human epithelial cervical cancer (HeLa) cell lines.

  • Thiosemicarbazones and Schiff Bases: These derivatives are well-documented for their anticancer potential, which is often attributed to their ability to chelate metal ions essential for tumor growth and to induce apoptosis.[2][7][8] Some thiosemicarbazones have shown potent cytotoxic activity against glioma and breast cancer cell lines, with some compounds exhibiting greater efficacy than the standard drug imatinib.[7]

  • Quinoline Hydrazones: Structurally related to nicotinaldehyde derivatives, quinoline hydrazones have been shown to sensitize hepatoblastoma cells to conventional chemotherapeutics like doxorubicin, potentially by inhibiting receptor tyrosine kinases such as EGFR.[9]

Mechanism of Action: The anticancer mechanisms of these derivatives are diverse and include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by activating caspases and disrupting mitochondrial function.[10][11]

  • Inhibition of Topoisomerase II: Some derivatives can interfere with DNA replication and repair by inhibiting enzymes like topoisomerase II.[10]

  • Kinase Inhibition: As seen with related quinoline structures, inhibition of signaling kinases involved in cell proliferation and survival is a plausible mechanism.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nicotinaldehyde derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action Against Pathogens

Nicotinaldehyde derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.

Antibacterial and Antifungal Spectrum
  • Gram-Positive and Gram-Negative Bacteria: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13]

  • Oral Pathogens: Specific nicotinaldehyde derivatives have demonstrated significant inhibitory activity against oral pathogens, including those that form biofilms.[13]

  • Fungi: Antifungal activity has been reported against species such as Candida albicans.[12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nicotinaldehyde derivatives are multifaceted and can include:

  • Inhibition of Cell Division: Some aldehyde derivatives are known to target the FtsZ protein, a key component of the bacterial cell division machinery, leading to filamentation and inhibition of bacterial proliferation.[14][15]

  • Increased Cell Wall Permeability: Certain nicotinamide derivatives are thought to exert their antimicrobial effect by disrupting the integrity of the microbial cell wall.[16]

  • Modulation of Redox Homeostasis: The antioxidant properties of some derivatives can interfere with the redox balance within microbial cells, leading to oxidative stress and cell death.[16]

Antimicrobial_Workflow cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Mechanism of Action Studies A Synthesize and Purify Derivatives B Prepare Stock Solutions (DMSO) A->B D Serial Dilution of Compounds in 96-well Plate B->D C Culture Microbial Strains E Inoculate with Standardized Microbial Suspension C->E D->E F Incubate at 37°C for 24h E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G H Cell Morphology (Microscopy) G->H I Enzyme Inhibition Assays (e.g., FtsZ) G->I

Sources

Methodological & Application

Synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde: An Application Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-2-(dimethylamino)nicotinaldehyde is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique trifunctionalized pyridine scaffold, featuring an aldehyde, a dimethylamino group, and a chloro substituent, offers multiple points for chemical elaboration, making it a valuable building block for generating compound libraries in drug discovery programs. This application note provides a comprehensive guide to the synthesis of this compound from the readily available precursor, 6-chloronicotinaldehyde. We will delve into the mechanistic underpinnings of the key transformation, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 6-chloronicotinaldehyde to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic rings bearing a good leaving group, such as a halogen.

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack. The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic substitution. The reaction is initiated by the attack of the nucleophile, dimethylamine, on the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is electronically favored for nucleophilic attack in 2-halopyridines. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The final step involves the departure of the chloride ion, a good leaving group, to restore the aromaticity of the pyridine ring and yield the desired product.

It is important to note that while 6-chloronicotinaldehyde has two potential sites for substitution (the carbon bearing the chlorine and the aldehyde carbon), the reaction with dimethylamine under the conditions described selectively proceeds via SNAr at the 2-position. This is due to the greater electrophilicity of the C2 carbon of the pyridine ring compared to the carbonyl carbon of the aldehyde under these conditions, and the thermodynamic stability of the resulting aromatic product.

Experimental Protocol: Synthesis of this compound

This protocol is a general method derived from established procedures for nucleophilic aromatic substitution on chloropyridine systems. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloronicotinaldehyde≥97%Commercially AvailableStore in a cool, dry place.
Dimethylamine solution40% in water or 2 M in THFCommercially AvailableHighly flammable and corrosive. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableActs as a base to neutralize the HCl formed.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to avoid side reactions.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, UV lamp)

Procedure
  • Reaction Setup: In a dry round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 eq.). Then, add the dimethylamine solution (2.0-3.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Safety Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Dimethylamine is a corrosive and flammable substance. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a skin and eye irritant. Avoid inhalation and skin contact.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Appearance Off-white to yellow solid
Purity (typical) ≥98% (by HPLC)
Storage Store in a cool, dry place, sealed in dry, at 2-8°C[1]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons of the dimethylamino group.

  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Logical Workflow and Visualization

The overall synthetic workflow can be visualized as a straightforward, two-step process: the SNAr reaction followed by purification.

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution cluster_purification Purification Start 6-Chloronicotinaldehyde + Dimethylamine + K₂CO₃ in DMF Reaction Heat to 80-100 °C (4-8 hours) Start->Reaction 1. Reagent Addition Monitoring TLC Monitoring Reaction->Monitoring 2. Reaction Progress Workup Aqueous Work-up & Extraction Monitoring->Workup 3. Completion Crude_Product Crude Product Workup->Crude_Product 4. Isolation Purification_Step Silica Gel Column Chromatography Crude_Product->Purification_Step Final_Product Pure 6-Chloro-2-(dimethylamino)- nicotinaldehyde Purification_Step->Final_Product 5. Purification

Caption: Synthetic workflow for this compound.

The SNAr mechanism itself can be depicted to highlight the key steps of nucleophilic attack and leaving group departure.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Reactants 6-Chloronicotinaldehyde + :N(CH₃)₂ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Slow, Rate-determining Intermediate Meisenheimer Complex Product This compound + Cl⁻ Intermediate->Product Fast

Caption: Key steps of the SNAr mechanism.

Conclusion

The synthesis of this compound from 6-chloronicotinaldehyde is a robust and scalable process that relies on the well-established principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can reliably access this versatile building block in high purity. This application note provides a solid foundation for scientists and professionals in drug development to incorporate this valuable intermediate into their synthetic strategies, enabling the exploration of novel chemical space and the discovery of new therapeutic agents.

References

  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Louie, M. K., et al. (2016). Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. The Journal of Physical Chemistry A, 120(9), 1358–1368. [Link]

  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

  • ResearchGate. 2,2-Dichloroaldehydes from aldehydes and alcohols by chlorination in dimethylformamide. [Link]

  • Google Patents. Preparation method of 2-chloro nicotinaldehyde.
  • Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl-. [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. A preparation of 2-chloropyridine. [Link]

  • Organic Syntheses. [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). [Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 24(21), 3894. [Link]

  • Google Patents.
  • Current Organic Synthesis. Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Current Organic Synthesis, 13(2). [Link]

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Application Notes and Protocols: A Guide to the Synthesis of Nicotinaldehyde Analogs via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nicotinaldehyde Analogs in Modern Drug Discovery

Nicotinaldehyde and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of a multitude of pharmacologically active compounds. These substituted pyridine aldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their importance lies in the versatility of the pyridine ring as a bioisostere for a phenyl group, offering improved solubility and metabolic stability, and the reactivity of the aldehyde group, which allows for a plethora of subsequent chemical transformations. The development of robust and efficient synthetic routes to novel nicotinaldehyde analogs is therefore a critical endeavor for researchers in drug development.

This application note provides a comprehensive guide to the synthesis of nicotinaldehyde analogs utilizing the nucleophilic aromatic substitution (SNAr) reaction. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Underpinning Chemistry: Nucleophilic Aromatic Substitution on the Pyridine Ring

The synthesis of nicotinaldehyde analogs via SNAr is a powerful and versatile method. The reaction proceeds through the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1]

Mechanism of Action: The SNAr Pathway

The SNAr reaction on a pyridine ring, such as a halonicotinaldehyde, typically follows a two-step addition-elimination mechanism.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine ring nitrogen, along with the aldehyde group, is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the substituted nicotinaldehyde analog.

The reaction rate is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the pyridine ring.

SNAr_Mechanism Start Halonicotinaldehyde + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Nicotinaldehyde Analog Intermediate->Product Elimination of Leaving Group

Figure 1: Generalized mechanism of the SNAr reaction for the synthesis of nicotinaldehyde analogs.

Experimental Protocol: Synthesis of a Representative Nicotinaldehyde Analog

This section provides a detailed, step-by-step protocol for the synthesis of a 2-alkoxynicotinaldehyde analog from 2-chloronicotinaldehyde. This protocol can be adapted for a variety of nucleophiles.

Materials and Reagents
  • Starting Material: 2-Chloronicotinaldehyde

  • Nucleophile: A desired alcohol (e.g., ethanol, phenol)

  • Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Reagents for Workup: Deionized water, ethyl acetate, brine

  • Drying Agent: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq).

  • Addition of Reagents: Add the alcohol nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. The typical concentration is 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure nicotinaldehyde analog.

Versatility of the Protocol: A Survey of Nucleophiles and Conditions

The true power of the SNAr approach lies in its broad applicability with a diverse range of nucleophiles. The following table summarizes various nicotinaldehyde analogs synthesized using this methodology, showcasing the adaptability of the protocol.

Starting Material Nucleophile Base Solvent Temperature (°C) Product Reference
2-ChloronicotinaldehydeEthanolK2CO3DMF1002-Ethoxynicotinaldehyde[3]
2-ChloronicotinaldehydeMorpholineEt3NEthanolReflux2-Morpholinonicotinaldehyde[4]
2-ChloronicotinaldehydeThiophenolK2CO3DMAc802-(Phenylthio)nicotinaldehyde[3]
2-ChloronicotinaldehydeAnilineK2CO3WaterMicrowave2-(Phenylamino)nicotinaldehyde[5]
2-ChloronicotinaldehydeHydrazine hydrate-EthanolReflux2-Hydrazinylnicotinaldehyde[6]
2-Chloroquinoline-3-carboxaldehydeSodium azide-DMFRoom Temp2-Azidoquinoline-3-carboxaldehyde[7]

Process Optimization and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Leaving Group: While chlorides are commonly used, fluorides are often more reactive in SNAr reactions.[8]

  • Solvent Selection: Polar aprotic solvents like DMF and DMAc are excellent choices as they effectively solvate the cationic counter-ion of the nucleophile, enhancing its reactivity.[9] In some cases, greener solvents like ethanol or even water can be employed, particularly with highly reactive substrates or under microwave irradiation.[5]

  • Base Selection: An appropriate base is crucial to deprotonate the nucleophile (if it is not already an anion) and to neutralize the acid generated during the reaction. Inorganic bases like K2CO3 and Na2CO3 are commonly used and are easy to remove during workup.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Use a More Reactive Leaving Group: Consider using the corresponding fluoro-nicotinaldehyde if the chloro- derivative is unreactive.

    • Employ a Stronger Base: If the nucleophile is a weak acid, a stronger base may be required for its deprotonation.

  • Side Reactions:

    • Aldehyde Reactivity: While generally stable under these conditions, the aldehyde group can potentially undergo side reactions at very high temperatures or with very strong bases. If this is observed, consider protecting the aldehyde as an acetal, which can be deprotected under acidic conditions after the SNAr reaction.

    • Over-reaction: If the product can act as a nucleophile, it may react further. In such cases, carefully controlling the stoichiometry of the nucleophile is important.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of nicotinaldehyde analogs via SNAr.

Workflow Start Start: Halonicotinaldehyde, Nucleophile, Base, Solvent Reaction S N Ar Reaction (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Nicotinaldehyde Analog Purification->Product

Figure 2: A typical experimental workflow for the synthesis of nicotinaldehyde analogs.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and highly adaptable method for the synthesis of a diverse array of nicotinaldehyde analogs. By understanding the reaction mechanism and carefully selecting the appropriate starting materials, nucleophiles, and reaction conditions, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this exciting field.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). [Link]

  • ResearchGate. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • ResearchGate. (2017). Amination of 2-halopyridines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • ResearchGate. (2021). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. [Link]

  • ResearchGate. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). [Link]

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The Strategic Utility of 6-Chloro-2-(dimethylamino)nicotinaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

6-Chloro-2-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—an electrophilic aldehyde, a nucleophilic dimethylamino group, and a reactive chloro substituent—offers a rich platform for a diverse array of chemical transformations. The electron-donating dimethylamino group at the 2-position modulates the reactivity of the pyridine ring, influencing the aldehyde's reactivity and the chloro group's susceptibility to displacement. This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the effective utilization of this versatile reagent.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1233698-83-3
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance White to off-white solidGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Organic Synthesis

The strategic positioning of the functional groups in this compound allows for its participation in a variety of high-value synthetic transformations. This section will delve into the mechanistic underpinnings and provide exemplary protocols for its key applications.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl and Heterobiaryl Scaffolds

The chloro substituent at the 6-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are foundational in the synthesis of complex molecules for drug discovery and materials science.

The Suzuki-Miyaura coupling is a powerful method for the arylation of heterocyclic halides.[1][2] The reaction of this compound with a variety of boronic acids or esters can introduce diverse aryl or heteroaryl substituents at the 6-position. The electron-donating dimethylamino group can enhance the rate of oxidative addition of the palladium(0) catalyst to the C-Cl bond.

Conceptual Workflow for Suzuki-Miyaura Coupling

reagents This compound + Arylboronic Acid + Base (e.g., K₂CO₃, Cs₂CO₃) reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand (optional) catalyst->reaction solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->reaction heating Heat (e.g., 80-110 °C) Inert Atmosphere (N₂ or Ar) reaction->heating Stir workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 6-Aryl-2-(dimethylamino)nicotinaldehyde purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-(dimethylamino)nicotinaldehyde

Materials:

  • This compound (1.0 mmol, 184.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Condensation Reactions of the Aldehyde Group: Building Molecular Complexity

The aldehyde functionality is a versatile handle for constructing a wide range of molecular architectures through condensation reactions.[3][4][5] These reactions are fundamental in the synthesis of imines, enamines, and in the construction of new heterocyclic rings.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[6] This reaction is a reliable method for the synthesis of electron-deficient alkenes, which are valuable intermediates for further transformations, including Michael additions and cycloadditions.

Reaction Scheme: Knoevenagel Condensation

start This compound product α,β-Unsaturated Product start->product Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reagent Active Methylene Compound (e.g., Malononitrile) reagent->product

Caption: General scheme of the Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-((6-chloro-2-(dimethylamino)pyridin-3-yl)methylene)malononitrile

Materials:

  • This compound (1.0 mmol, 184.6 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.2 mmol, 17.0 mg, ~20 µL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Base: Piperidine is a commonly used weak base for Knoevenagel condensations as it is effective in deprotonating the active methylene compound without causing significant side reactions.

  • Solvent: Ethanol is a good solvent for both reactants and the product often has limited solubility in it upon cooling, facilitating isolation.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a sequential and controlled introduction of molecular diversity. The protocols outlined in this document for Suzuki-Miyaura coupling and Knoevenagel condensation represent just a fraction of its synthetic potential. Further exploration of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), reductive aminations, and multicomponent reactions will undoubtedly uncover novel and efficient pathways to complex heterocyclic molecules of interest to the pharmaceutical and materials science industries. The strategic application of this reagent will continue to contribute to the advancement of modern synthetic chemistry.

References

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Communications. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Carbonyl Condensation Rxn & Amines. Angelfire. [Link]

  • Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing. [Link]

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  • Organic Chemistry: Condensation Reactions. LabXchange. [Link]

  • Organic reactions: Condensation. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Journal of Combinatorial Chemistry. [Link]

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Application Notes and Protocols: 6-Chloro-2-(dimethylamino)nicotinaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Pyridine Scaffold

6-Chloro-2-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique arrangement of a reactive aldehyde, a nucleophilic dimethylamino group, and a modifiable chloro substituent on a pyridine core makes it a versatile precursor for the construction of a diverse array of fused heterocyclic compounds.[1][2] These heterocyclic systems, particularly those containing the pyrido[2,3-d]pyrimidine scaffold, are of significant interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets.[3][4]

This application note provides an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for the synthesis of key heterocyclic structures. The methodologies described herein are grounded in established chemical principles and analogous reactions reported in the scientific literature.

Physicochemical Properties:

PropertyValueSource
CAS Number 1233698-83-3[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance Solid (typical)
Storage Sealed in dry, 2-8°C[1]

Core Applications: Synthesis of Fused Pyrimidine Systems

The strategic positioning of the aldehyde and dimethylamino groups in this compound makes it an ideal starting material for the construction of fused pyrimidine rings, most notably the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through condensation reactions with reagents containing a reactive amino or amido group, such as guanidine or thiourea.

Synthesis of 2,4-Diamino-8-chloropyrido[2,3-d]pyrimidines via Guanidine Cyclization

The reaction with guanidine is a direct and efficient method for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines. The reaction proceeds through an initial condensation of the aldehyde with guanidine, followed by an intramolecular cyclization and subsequent aromatization.

Reaction Rationale: The aldehyde group of this compound serves as an electrophilic center for the initial nucleophilic attack by guanidine. The adjacent dimethylamino group, while not directly participating in the initial condensation, is crucial for the subsequent cyclization step, which is followed by the elimination of dimethylamine to form the aromatic pyrimidine ring. The chloro substituent at the 8-position remains intact, providing a handle for further chemical modifications, such as cross-coupling reactions.

G This compound This compound Intermediate Guanidinyl Imine Intermediate This compound->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate Cyclized_Intermediate Cyclized Dihydropyrimidine Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2,4-Diamino-8-chloropyrido[2,3-d]pyrimidine Cyclized_Intermediate->Product Aromatization (-Me2NH)

Caption: Synthesis of 2,4-Diamino-8-chloropyrido[2,3-d]pyrimidine.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Guanidine: Add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or sodium carbonate (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2,4-Diamino-8-chloropyrido[2,3-d]pyrimidine.

Synthesis of 4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-8-ones via Thiourea Cyclization

Similarly, the reaction with thiourea provides access to pyrido[2,3-d]pyrimidines bearing a thioxo group at the 2-position. These thiones are valuable intermediates for further elaboration.

Reaction Rationale: The reaction mechanism is analogous to that with guanidine, involving an initial condensation to form a thioureido-imine intermediate, followed by cyclization and aromatization with the elimination of dimethylamine.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in a polar solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate or triethylamine.

  • Reaction: Reflux the mixture for 8-16 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture, collect the precipitated product by filtration, and wash with cold ethanol. The product can be further purified by recrystallization.

Expanding the Heterocyclic Core: Knoevenagel Condensation

The aldehyde functionality of this compound is also amenable to Knoevenagel condensation with active methylene compounds, leading to the formation of substituted pyridines which can subsequently be cyclized to form other fused heterocyclic systems.[5][6]

Synthesis of 2-(6-Chloro-2-(dimethylamino)pyridin-3-yl)malononitriles

The Knoevenagel condensation with malononitrile is a classic example, yielding a highly functionalized intermediate that can be used to construct a variety of annulated pyridines.[7][8]

Reaction Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the aldehyde, and subsequent dehydration yields the α,β-unsaturated product.

G Aldehyde This compound Intermediate Adduct Aldehyde->Intermediate Nucleophilic Attack Malononitrile Malononitrile Malononitrile->Intermediate Product 2-(6-Chloro-2-(dimethylamino)pyridin-3-yl)malononitrile Intermediate->Product Dehydration

Caption: Knoevenagel condensation with malononitrile.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or toluene, add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Upon completion, the product may precipitate out of the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Quantitative Data Summary:

Heterocyclic SystemReagentKey Reaction TypeExpected Yield Range
Pyrido[2,3-d]pyrimidineGuanidineCondensation-Cyclization60-85%
Pyrido[2,3-d]pyrimidineThioureaCondensation-Cyclization55-80%
Substituted PyridineMalononitrileKnoevenagel Condensation70-95%

Note: Expected yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly fused pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. The presence of the chloro-substituent in the resulting heterocyclic products offers a convenient handle for further diversification through modern cross-coupling methodologies, enabling the generation of extensive compound libraries for drug discovery and materials science applications.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Marine Drugs. Available at: [Link]

  • Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]

  • Reaction of N (aminoamidino) thiourea derivatives with dimethylacetylene dicarboxylate. ResearchGate. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of p-Dimethylaminocinnamaldehyde with urea, thiourea and their N-Alkyl/Aryl derivatives. ResearchGate. Available at: [Link]

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Knoevenagel Condensation Examples. YouTube. Available at: [Link]

  • Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. ResearchGate. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. National Center for Biotechnology Information. Available at: [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Synfacts. Available at: [Link]

  • Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Substituted guanidine-aldehyde condensation product. Google Patents.
  • Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. ResearchGate. Available at: [Link]

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The Versatile Role of 6-Chloro-2-(dimethylamino)nicotinaldehyde in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 6-Chloro-2-(dimethylamino)nicotinaldehyde has emerged as a valuable and versatile scaffold. Its unique arrangement of a reactive aldehyde, a strategically positioned chlorine atom, and an electron-donating dimethylamino group on a pyridine core provides a powerful platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of medicinally relevant compounds.

Core Attributes and Synthetic Utility

This compound, with the chemical formula C₈H₉ClN₂O, is a solid at room temperature and should be stored in a dry environment between 2-8°C[1]. Its structure presents three key features for synthetic manipulation:

  • The Aldehyde Group: This functional group is a cornerstone of organic synthesis, readily participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The Chlorine Atom: Positioned at the 6-position of the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions.

  • The Dimethylamino Group: This electron-donating group modulates the reactivity of the pyridine ring, influencing the regioselectivity of subsequent reactions.

These attributes make this compound a sought-after starting material for the construction of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore in a multitude of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases[2][3]. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit a variety of kinases, including p38 MAP kinase, a key regulator of inflammatory responses[4][5][6].

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically involves a multi-step sequence initiated by a condensation reaction.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G A This compound B Condensation with an Active Methylene Compound (e.g., Guanidine, Urea) A->B C Intermediate Formation B->C D Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidine Core D->E F Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) E->F G Diverse Library of Kinase Inhibitors F->G

Caption: Synthetic workflow from this compound to kinase inhibitors.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol is adapted from methodologies described in the patent literature for the synthesis of related pyrido[2,3-d]pyrimidine derivatives[7].

Objective: To synthesize a 2-amino-6-(dimethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one core from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add guanidine hydrochloride (1.2 eq) to the solution.

  • Base Addition: Slowly add a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol to the reaction mixture. The addition should be done at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the desired pyrido[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water can lead to unwanted side reactions with the reactive intermediates.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of sensitive reagents and intermediates.

  • Strong Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the condensation reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to occur at a reasonable rate.

Further Applications and Synthetic Transformations

The versatility of this compound extends beyond the synthesis of pyrido[2,3-d]pyrimidines. The aldehyde and chloro functionalities can be independently or sequentially modified to generate a wide range of other medicinally relevant scaffolds.

Knoevenagel Condensation

The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds to introduce diverse side chains and functionalities.

G A This compound D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) B->D C Base Catalyst (e.g., piperidine, triethylamine) C->D E Substituted Alkene Derivative D->E

Caption: Knoevenagel condensation of this compound.

Suzuki-Miyaura Cross-Coupling

The chlorine atom can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups, significantly expanding the chemical space accessible from this starting material.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This is a general protocol based on standard Suzuki-Miyaura conditions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction efficiency. For challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.

  • Base and Solvent: The combination of base and solvent is crucial. Aqueous bases are often used to facilitate the transmetalation step.

Data Presentation

Compound ClassTherapeutic Target(s)Key Synthetic Reaction(s)
Pyrido[2,3-d]pyrimidinesKinases (e.g., p38 MAPK, PIM-1)Condensation, Cyclization
Biaryl NicotinaldehydesVarious (e.g., GPCRs, enzymes)Suzuki-Miyaura Coupling
α,β-Unsaturated NitrilesVarious (e.g., covalent inhibitors)Knoevenagel Condensation

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its strategically placed functional groups allow for a wide range of synthetic transformations, providing access to diverse and complex molecular architectures. The application of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors highlights its importance in the development of targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors.

References

  • Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic applic
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SciRP.org. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • p38 MAPK inhibitors: a patent review (2012 - 2013). PubMed. [Link]

  • P38 MAP kinase inhibitors for wound healing. US11154543B2.
  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PMC. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

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  • P38map kinase inhibitor. WO2010112936A1.

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The Strategic Role of 6-Chloro-2-(dimethylamino)nicotinaldehyde in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Within this class of compounds, substituted 2-aminopyridines have garnered significant attention for their ability to act as potent and selective enzyme inhibitors, particularly in the realm of protein kinases.[1] 6-Chloro-2-(dimethylamino)nicotinaldehyde emerges as a highly valuable and versatile starting material in this context. Its unique trifunctional nature—an aldehyde for condensation reactions, a reactive chloro group amenable to nucleophilic substitution, and a dimethylamino moiety to modulate solubility and electronic properties—positions it as a strategic building block for the combinatorial synthesis of diverse inhibitor libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the chemical reactivity of this compound to develop novel enzyme inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the principles of subsequent biological evaluation.

Physicochemical Properties and Design Rationale

This compound is a solid at room temperature with a molecular weight of 184.62 g/mol . Its structure is characterized by a pyridine ring substituted with three key functional groups that drive its utility in inhibitor synthesis.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance Solid
CAS Number 1233698-83-3

The strategic placement of these functional groups allows for a modular approach to inhibitor design. The aldehyde at the 3-position serves as a prime site for the introduction of various diversity elements through reactions like reductive amination. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of amine-containing fragments. The dimethylamino group at the 2-position, a common feature in many kinase inhibitors, can participate in hydrogen bonding interactions within the enzyme's active site and enhance the compound's aqueous solubility.

Figure 1: Chemical structure of this compound.

Synthetic Protocol: A Gateway to Kinase Inhibitor Scaffolds

The following protocol outlines a representative two-step synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the utility of this compound. This procedure is based on established synthetic methodologies for related aminopyridine inhibitors.

Part 1: Reductive Amination

This step utilizes the aldehyde functionality to introduce a key pharmacophore, for instance, an aniline derivative, which is a common feature in many Type II kinase inhibitors.

Objective: To couple this compound with a substituted aniline via reductive amination.

Materials:

  • This compound

  • 3-ethynylaniline (or other desired amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the selected aniline derivative (e.g., 3-ethynylaniline, 1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[2]

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine intermediate.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the chloro group to introduce another point of diversity, often a moiety that will interact with the solvent-exposed region of the kinase.

Objective: To displace the chloro group of the intermediate with a desired amine via an SNAr reaction.

Materials:

  • Product from Part 1

  • A primary or secondary amine (e.g., piperazine derivative)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the intermediate from Part 1 (1.0 eq) in DMF.

  • Add the desired amine (e.g., a piperazine derivative, 1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C. The electron-withdrawing nature of the pyridine ring and the activating effect of the adjacent nitrogen facilitate the SNAr reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final inhibitor candidate.

Figure 2: General synthetic workflow for developing enzyme inhibitors.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship (SAR). By varying the aniline and amine components, researchers can probe the steric and electronic requirements of the target enzyme's active site. For instance, the introduction of different substituents on the aniline ring can modulate the inhibitor's interaction with the hydrophobic pocket of a kinase. Similarly, the choice of the amine in the SNAr step can influence solubility, cell permeability, and interactions with the solvent-exposed region of the enzyme.

Furthermore, the principles of bioisosteric replacement can be applied to fine-tune the properties of the lead compounds. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability while maintaining the key acidic interaction.

Biological Evaluation: From In Vitro Assays to Cellular Models

Once a library of potential inhibitors has been synthesized, a tiered approach to biological evaluation is recommended.

In Vitro Enzyme Inhibition Assays

The initial screening of compounds is typically performed using in vitro enzyme inhibition assays. For kinase inhibitors, this often involves measuring the phosphorylation of a substrate in the presence of the inhibitor. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

Example Protocol: Kinase Activity Assay

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add varying concentrations of the synthesized inhibitor.

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cellular Assays

Promising compounds from the in vitro screens should be further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context. This includes determining their ability to inhibit the target enzyme within a cell and their effect on downstream signaling pathways.

Figure 3: Tiered approach for the biological evaluation of synthesized inhibitors.

Conclusion

This compound represents a powerful and versatile starting material for the development of novel enzyme inhibitors. Its trifunctional nature allows for a modular and efficient synthetic approach to generate diverse libraries of compounds. By combining rational design, robust synthetic protocols, and a tiered biological evaluation strategy, researchers can effectively leverage this key building block to discover and optimize new therapeutic agents. The principles and protocols outlined in this application note provide a solid foundation for initiating such drug discovery programs.

References

  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390. [Link]

  • Christensen, J. G., et al. (2007). Design of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Abstracts of Papers of the American Chemical Society, 233.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

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Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Potential of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potential antimicrobial activity. 6-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative, represents one such candidate. Its unique structural features, including a halogenated pyridine ring and a dimethylamino group, warrant investigation for potential bioactivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial efficacy of this compound.

Compound Profile: this compound

  • Chemical Name: this compound[1]

  • Synonym: 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde[1]

  • CAS Number: 1233698-83-3[1][2]

  • Molecular Formula: C₈H₉ClN₂O[1][3]

  • Molecular Weight: 184.62 g/mol [1][2][3]

  • Chemical Structure:

  • Physical Form: Solid[3]

  • Storage: Sealed in a dry environment at 2-8°C[1]

Note: The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE).

Plausible Synthetic Route

While a specific synthesis for this compound is not detailed in the provided search results, a plausible route can be inferred from general organic chemistry principles and related syntheses. A common method for the preparation of similar nicotinaldehydes involves the oxidation of the corresponding hydroxymethylpyridine. A patent for the preparation of 2-chloro nicotinaldehyde describes a two-step process involving the reduction of 2-chloronicotinic acid followed by oxidation.[4]

Antimicrobial Susceptibility Testing: A Two-Pronged Approach

To comprehensively evaluate the antimicrobial potential of this compound, a combination of qualitative and quantitative assays is recommended. The Kirby-Bauer disk diffusion assay offers a preliminary, qualitative assessment of antimicrobial activity, while the broth microdilution method provides a quantitative measure of the minimum inhibitory concentration (MIC).[5][6][7]

I. Kirby-Bauer Disk Diffusion Assay

This method provides a rapid visual assessment of the compound's ability to inhibit microbial growth.[6][8][9]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will be observed around the disk.[7][10]

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[5]

  • Application of Test Compound:

    • Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated MHA plate.

    • Pipette a known concentration of this compound (e.g., 10 µL of a 1 mg/mL solution in a suitable solvent like DMSO) onto each disk.

    • A solvent control disk (with DMSO only) and a positive control disk with a known antibiotic should be included.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.[5] The size of the zone is indicative of the compound's antimicrobial activity.

II. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[15][16][17]

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[13]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described for the Kirby-Bauer assay.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[12][13]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]

Hypothetical Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive160.5
Enterococcus faecalis (ATCC 29212)Gram-positive324
Escherichia coli (ATCC 25922)Gram-negative641
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>1282

Experimental Workflow and Hypothetical Mechanism of Action

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare standardized microbial inoculum (0.5 McFarland) C Broth Microdilution: Perform serial dilutions in 96-well plate A->C F Inoculate Mueller-Hinton agar plates A->F B Prepare stock solution of this compound B->C D Disk Diffusion: Impregnate sterile disks B->D E Inoculate microtiter plate with microbial suspension C->E G Place impregnated disks on agar surface D->G H Incubate at 35°C for 16-20 hours E->H F->G G->H I Determine MIC (lowest concentration with no visible growth) H->I J Measure zone of inhibition (mm) H->J

Caption: Experimental workflow for antimicrobial susceptibility testing.

G A This compound B Bacterial Cell Wall Synthesis Pathway A->B Inhibits C Peptidoglycan Precursor Synthesis B->C D Transglycosylation B->D E Transpeptidation B->E F Inhibition of Cell Wall Synthesis B->F G Cell Lysis F->G

Caption: Hypothetical mechanism of action targeting cell wall synthesis.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. Based on the preliminary findings from these assays, further studies can be designed to explore its spectrum of activity against a broader range of clinical isolates, including resistant strains. Subsequent investigations should focus on elucidating the mechanism of action, which may involve targeting essential bacterial enzymes or disrupting cell membrane integrity. Time-kill assays can also be employed to determine whether the compound is bactericidal or bacteriostatic. The journey from a novel compound to a potential therapeutic agent is long and requires rigorous scientific investigation. These initial steps are critical in determining the future trajectory of this compound in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
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  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • Kallel, I., et al. (2023). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences, 30(4), 103597.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • ResearchGate. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • ChemBK. (2024). 6-Chloro Nicotinaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 6-Chloro-2-(dimethylamino)nicotinaldehyde in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

The quest for novel anticancer therapeutics is a cornerstone of modern oncological research. Small molecules with unique scaffolds offer the potential for new mechanisms of action against cancers that are resistant to existing treatments. 6-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative, a class of compounds known for a wide range of biological activities. While its specific anticancer potential is currently under-explored, its structure warrants a systematic investigation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough preclinical evaluation of this compound. We eschew a rigid template in favor of a logical, causality-driven workflow that begins with broad phenotypic screening and progresses towards more defined mechanistic and in vivo studies. This guide is designed to be a self-validating system, where each experimental phase informs the next, ensuring a robust and efficient evaluation of this compound's therapeutic potential.

Physicochemical Properties and Pre-formulation

Before initiating biological assays, a fundamental understanding of the compound's physicochemical properties is critical for ensuring reliable and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1233698-83-3[1][2]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Appearance Solid (form may vary)Assumed
Purity ≥98% (typical for research grade)[1][2]
Storage Sealed in dry, 2-8°C[1]

Protocol 1: Solubility and Stability Assessment

Causality Statement: Inaccurate concentration due to poor solubility is a primary source of artifacts in in vitro screening. This protocol establishes the optimal solvent and concentration range for creating stable stock solutions.

  • Solvent Screening: Prepare serial dilutions of this compound in common laboratory solvents (e.g., DMSO, Ethanol, PBS). Start with a high concentration (e.g., 100 mM in DMSO) and dilute down.

  • Visual Inspection: Observe the solutions for any precipitation. The highest concentration that remains clear is the maximum stock concentration.

  • Working Solution Stability: Prepare a working concentration (e.g., 100 µM) in your chosen cell culture medium. Incubate under standard cell culture conditions (37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 72 hours).

  • Analysis: At various time points (0, 24, 48, 72 hours), check for precipitation. For more rigorous analysis, use HPLC to quantify the concentration of the parent compound over time.

Phase I: In Vitro Screening for Cytotoxic Activity

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cell lines from diverse cancer types should be used to identify potential areas of sensitivity. Including a non-malignant cell line is crucial for an early assessment of cancer cell selectivity.[3]

Protocol 2: Cell Viability Assessment using XTT Assay

Causality Statement: The XTT assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells. Mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, providing a quantitative readout of cell viability.[4]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon) and a non-malignant cell line (e.g., MCF-10A-breast epithelial) in their respective recommended media.

    • Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from your validated stock solution. A typical starting range is 100 µM down to ~0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Abcam).[4]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan product to develop.

  • Data Acquisition:

    • Shake the plate gently.

    • Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression analysis.

Table 2: Hypothetical IC₅₀ Data Presentation

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)¹
A549Lung Carcinoma15.23.3
MCF-7Breast Adenocarcinoma8.95.6
HCT116Colorectal Carcinoma21.52.3
MCF-10ANon-malignant Breast50.1-

¹Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound to Cells incubate1->treat prep_compound Prepare Serial Dilutions prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_xtt Add XTT Reagent incubate2->add_xtt incubate3 Incubate 2-4h add_xtt->incubate3 read Measure Absorbance incubate3->read analysis Data Analysis (IC50) read->analysis

Caption: Workflow for In Vitro Cytotoxicity Screening.

Phase II: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant and selective cytotoxicity, the next logical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.

Protocol 3: Apoptosis Detection by TUNEL Assay

Causality Statement: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[5] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay identifies these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides, allowing for fluorescent detection.[5]

  • Sample Preparation:

    • Culture a sensitive cancer cell line (e.g., MCF-7 from the primary screen) on sterile coverslips in a 6-well plate.

    • Treat the cells with this compound at concentrations of 1X and 2X the determined IC₅₀ for 24-48 hours. Include a vehicle control and a positive control (e.g., treatment with staurosporine).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • TUNEL Staining:

    • Use a commercial TUNEL kit (e.g., from Biotium or R&D Systems) and follow the manufacturer's protocol.[6][7]

    • Briefly, wash the cells and then incubate with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Apoptotic cells will show bright green/red fluorescence (depending on the label used) colocalized with the blue DAPI-stained nucleus.

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells across multiple random fields for each condition.

G cluster_pathway Apoptotic Signaling Cascade ext Extrinsic Pathway (e.g., FasL) cas8 Caspase-8 ext->cas8 int Intrinsic Pathway (e.g., DNA Damage) cas9 Caspase-9 int->cas9 cas3 Caspase-3 (Executioner) cas8->cas3 cas9->cas3 frag DNA Fragmentation cas3->frag TUNEL TUNEL Assay Detects frag->TUNEL Compound 6-Chloro-2-(dimethylamino) nicotinaldehyde Compound->int ?

Caption: Simplified Apoptosis Pathway and TUNEL Assay Target.

Phase III: In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust method for preclinical evaluation of anticancer agents.[8][9]

Protocol 4: Human Tumor Xenograft Study

Causality Statement: CDX models allow for the assessment of a drug's efficacy within a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall antitumor activity in a setting that mimics aspects of human tumor biology.[8][9]

  • Animal and Cell Line Selection:

    • Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Select a cancer cell line that showed high sensitivity in vitro (e.g., MCF-7).

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase. Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) daily or on another optimized schedule.

    • Administer the vehicle only to the control group.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights for each mouse throughout the study (typically 21-28 days).

    • Monitor animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize all animals and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

G cluster_setup Setup cluster_study Study Execution cluster_end Endpoint Analysis inject Implant Cancer Cells into Mice monitor1 Monitor Tumor Growth inject->monitor1 random Randomize into Groups monitor1->random treat Administer Compound (or Vehicle) random->treat monitor2 Measure Tumors & Body Weight treat->monitor2 endpoint Study Endpoint Reached monitor2->endpoint excise Excise Tumors endpoint->excise analysis Calculate Tumor Growth Inhibition (TGI) excise->analysis result Assess In Vivo Efficacy analysis->result

Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Study.

Phase IV: Hypothetical Mechanism of Action & Verification

The structure of this compound contains a nicotinaldehyde core. Research has shown that nicotinaldehyde can serve as a precursor for NAD biosynthesis.[10][11] Many cancer cells have a heightened reliance on NAD for their rapid proliferation and metabolism.[10] Therefore, a plausible, though unproven, hypothesis is that this compound could interfere with NAD-dependent pathways. Conversely, it might also rescue cells from agents that deplete NAD.[11] To begin exploring a molecular mechanism, Western blotting is an indispensable tool to measure changes in protein expression levels.[12]

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Causality Statement: Western blotting allows for the quantification of specific proteins, providing a snapshot of the cellular signaling state. By probing for key markers of apoptosis (e.g., Cleaved Caspase-3, PARP) or other pathways of interest, we can gain direct evidence of the compound's effect on its molecular targets.[13]

  • Lysate Preparation:

    • Treat a sensitive cell line with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, transfer to a microcentrifuge tube, and agitate for 30 minutes at 4°C.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Load samples onto a polyacrylamide gel (e.g., 4-15% Tris-HCl gel) and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-β-Actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-Actin).

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to evaluate the anticancer potential of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. Positive results from this workflow—demonstrating potent, selective cytotoxicity, induction of apoptosis, and significant tumor growth inhibition in vivo—would provide a strong rationale for further preclinical development, including advanced mechanistic studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal toxicology assessments.

References

  • Matsumoto, S., Biniecka, P., Bellotti, A., Duchosal, M. A., & Nahimana, A. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers (Basel), 15(3), 787. [Link][10]

  • Matsumoto, S., et al. (2023). Nicotinaldehyde Prevents APO866-Induced Intracellular NAD Depletion, Subsequent Oxidative Stress, Mitochondrial Membrane Depolarization and ATP Depletion. Cancers (Basel), 15(3), 787. [Link][11]

  • Google Patents. (Patent CN104478795A). Preparation method of 2-chloro nicotinaldehyde.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog. [Link][8]

  • Google Patents. (Patent GB2322624A). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl).
  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 191–196. [Link][9]

  • O'Hayer, C., & Salama, M. F. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 12, 163–170. [Link][3]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-8. [Link]

  • Darzynkiewicz, Z., et al. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250–258. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Press Release. [Link]

  • Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Protocols. [Link][6]

  • MDPI. (2024). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences. [Link]

  • PLOS One. (2020). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Book Chapter. [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. Standard Operating Procedure. [Link]

  • ResearchGate. (2010). Analyses for apoptosis by TUNEL assay and immunohistochemistry for cleaved caspase-3. Toxicologic Pathology. [Link]

  • PubMed. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. [Link]

  • MI Bioresearch. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Blog. [https://www.mibiosearch.com/blotting-basics-western-blot-applications-in-preclinical-oncology-research/]([Link] oncology-research/)

  • Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • RSC Publishing. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]

  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Virtual Lab. [Link]

  • PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Compound Summary. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Protocols. [Link][14]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro). Protocol Preview. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we delve into the nuances of the reaction, offering troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound from 2,6-dichloronicotinaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, dimethylamine acts as the nucleophile, displacing one of the chlorine atoms on the pyridine ring.

The regioselectivity of this reaction is a critical consideration. The chlorine atom at the 2-position is preferentially substituted over the one at the 6-position. This is due to the strong electron-withdrawing effect of the adjacent aldehyde group at the 3-position, which activates the 2-position for nucleophilic attack.

Experimental Workflow: A Step-by-Step Protocol

Below is a generalized protocol for the synthesis of this compound. It is essential to note that optimal conditions may vary depending on the scale of the reaction and the specific laboratory setup.

Materials:

  • 2,6-dichloronicotinaldehyde

  • Dimethylamine solution (e.g., 2M in THF)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloronicotinaldehyde in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct.

  • Nucleophilic Addition: Cool the mixture in an ice bath and slowly add the dimethylamine solution dropwise. Controlling the temperature at this stage is vital to minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (typically between 80-120 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by flash column chromatography.

Visualizing the Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,6-dichloronicotinaldehyde in anhydrous solvent B Add Base (e.g., Triethylamine) A->B C Cool to 0°C and add Dimethylamine solution B->C Proceed to Reaction D Heat to 80-120°C C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I 6-Chloro-2-(dimethylamino) nicotinaldehyde H->I Characterize Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficient Temperature: SNAr reactions on chloropyridines often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, consider gradually increasing the temperature, for example, from 80°C to 100°C or 120°C, while carefully monitoring for the formation of side products.

  • Ineffective Base: The base plays a critical role in neutralizing the HCl generated during the reaction. If the base is not strong enough or is not present in a sufficient stoichiometric amount, the dimethylamine will be protonated, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of a suitable base like triethylamine or a slight excess of a solid base like potassium carbonate.

  • Reagent Purity: The purity of your starting materials and solvent is paramount. Water in the reaction mixture can react with the starting material and reagents. Ensure your 2,6-dichloronicotinaldehyde is pure and your solvent is anhydrous.

Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What could this be and how can I avoid it?

A2: The most likely high-molecular-weight byproduct is the di-substituted product, 2,6-bis(dimethylamino)nicotinaldehyde. This occurs when both chlorine atoms are displaced by dimethylamine. To minimize the formation of this byproduct:

  • Control Stoichiometry: Use a controlled amount of dimethylamine, typically 1.0 to 1.2 equivalents, to favor mono-substitution.

  • Lower Reaction Temperature: Higher temperatures can promote the less favorable substitution at the 6-position. Running the reaction at the lower end of the effective temperature range can improve selectivity.

  • Slow Addition of Nucleophile: Adding the dimethylamine solution slowly at a low temperature (e.g., 0°C) before heating can help to control the initial stages of the reaction and improve selectivity.

Q3: My TLC plate shows multiple spots, and the purification by column chromatography is proving difficult. What are the potential side reactions?

A3: Besides the di-substituted product, other side reactions can complicate your purification:

  • Reaction with the Aldehyde: Dimethylamine can potentially react with the aldehyde group to form an enamine or other condensation products. This is more likely to occur at higher temperatures.

  • Decomposition: At very high temperatures or with prolonged reaction times, the starting material or product may decompose, leading to a complex mixture.

To address these issues, consider optimizing the reaction time and temperature. A shorter reaction time at a moderate temperature may provide a cleaner reaction profile.

Q4: Which solvent is the best choice for this reaction?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile. The choice of solvent can influence the reaction rate and selectivity.

SolventBoiling Point (°C)Dielectric Constant (ε)General Remarks
DMF 15337Excellent solvent for SNAr, but can be difficult to remove completely.
DMSO 18947Highly polar, can significantly accelerate the reaction, but has a high boiling point.
THF 667.5A good choice for reactions at lower to moderate temperatures. Easier to remove.
Acetonitrile 8237.5Another viable option, with a convenient boiling point for reflux conditions.

The optimal solvent should be determined experimentally, but DMF and THF are common starting points.

Visualizing the SNAr Mechanism:

G 2,6-Dichloronicotinaldehyde 2,6-Dichloronicotinaldehyde Meisenheimer Complex Meisenheimer Complex (Intermediate) 2,6-Dichloronicotinaldehyde->Meisenheimer Complex + (CH₃)₂NH Product Product Meisenheimer Complex->Product - Cl⁻

Caption: The SNAr mechanism for the synthesis.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data:

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically a singlet around 9.5-10.5 ppm), and the singlet for the two methyl groups of the dimethylamino group.

  • 13C NMR: The carbon NMR will show signals for the carbons of the pyridine ring, the aldehyde carbonyl carbon, and the methyl carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₈H₉ClN₂O, MW: 184.62 g/mol ).[1]

By carefully controlling the reaction conditions and being mindful of the potential side reactions, researchers can successfully synthesize this compound with high yield and purity. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific experimental context.

References

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Common side reactions in the synthesis of nicotinaldehyde derivatives and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nicotinaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Nicotinaldehyde and its derivatives are crucial intermediates in the pharmaceutical and agrochemical industries[1]. However, their synthesis is often plagued by side reactions that can significantly impact yield and purity[2][3][4].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can optimize your synthetic routes, minimize byproducts, and achieve your desired outcomes with confidence.

Section 1: Synthesis via Reduction of Nicotinic Acid Derivatives

The reduction of nicotinic acid derivatives (e.g., esters, amides, or acid chlorides) to the corresponding aldehyde is a common synthetic strategy. However, the aldehyde is an intermediate oxidation state, making it susceptible to further reduction[5].

Troubleshooting Guide & FAQs

Question 1: My reduction reaction is producing a significant amount of the corresponding alcohol (over-reduction). How can I prevent this?

Answer: Over-reduction to the alcohol is one of the most common side reactions in this synthesis. The aldehyde functional group is inherently reactive towards reducing agents. Here’s a breakdown of the cause and preventative measures:

  • Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce both the starting carboxylic acid derivative and the intermediate aldehyde. The reaction's exothermicity can also accelerate the rate of over-reduction.

  • Preventative Strategies:

    • Choice of Reducing Agent: Employ less reactive hydride reagents. For instance, using triethoxylithium aluminium hydride, which is sterically hindered and less reactive than LiAlH₄, can often favor the formation of the aldehyde[5]. Another option is Diisobutylaluminium hydride (DIBAL-H), which is well-known for the partial reduction of esters to aldehydes, especially at low temperatures.

    • Strict Temperature Control: Maintaining a low reaction temperature is critical to minimize over-reduction[5]. It is highly recommended to perform the reaction at temperatures ranging from -78 °C to -60 °C. This slows down the rate of the second reduction (aldehyde to alcohol) more significantly than the first reduction (acid derivative to aldehyde).

    • Use of Amide Intermediates: Converting the nicotinic acid to an N,N-disubstituted amide, such as a morpholinamide, can stabilize the tetrahedral intermediate formed during the reduction, preventing further reduction to the alcohol[5]. This intermediate is then hydrolyzed during workup to yield the desired aldehyde.

    • Inverse Addition: Slowly add the reducing agent to the solution of the nicotinic acid derivative, rather than the other way around. This ensures that the reducing agent is the limiting reagent at any given time, reducing the likelihood of it reacting with the newly formed aldehyde.

Question 2: I'm observing the formation of dihydropyridine byproducts. What is causing this and how can I mitigate it?

Answer: The reduction of the pyridine ring to a dihydropyridine is another significant side reaction, particularly when using powerful reducing agents[5].

  • Causality: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by hydride reagents, leading to the reduction of the aromatic system[6]. This is a competing reaction pathway to the desired reduction of the carboxylic acid derivative.

  • Mitigation Strategies:

    • Reagent Selection: As with over-reduction, the choice of reducing agent is key. Milder, more sterically hindered reagents are less likely to reduce the pyridine ring.

    • Protecting Groups: While not always practical, the use of protecting groups on the pyridine nitrogen could modulate its electronic properties and reduce its susceptibility to reduction. However, this adds extra steps to the synthesis.

    • Reaction Conditions: Careful control of stoichiometry and temperature can help favor the reduction of the side chain over the ring. Use just enough reducing agent to effect the desired transformation and keep the temperature low.

Representative Experimental Protocol: Reduction of a Nicotinic Acid Morpholinamide

This protocol is a generalized procedure based on methods for the selective reduction of nicotinic acid derivatives[5].

  • Preparation of the Nicotinic Acid Morpholinamide:

    • Convert the desired nicotinic acid to its corresponding acid chloride using a suitable reagent like thionyl chloride or oxalyl chloride under anhydrous conditions.

    • React the crude nicotinoyl chloride with morpholine in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.

    • Purify the resulting nicotinic acid morpholinamide by extraction and recrystallization or chromatography.

  • Reduction to Nicotinaldehyde Derivative:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nicotinic acid morpholinamide in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a suitable reducing agent (e.g., 1.1 equivalents of DIBAL-H in hexanes) dropwise via a syringe pump, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes.

    • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nicotinaldehyde derivative.

    • Purify the crude product by column chromatography or distillation.

Section 2: Synthesis via Oxidation of 3-Picoline Derivatives

The oxidation of the methyl group of 3-picoline (3-methylpyridine) is a common industrial route to nicotinaldehyde. However, achieving high selectivity for the aldehyde over the corresponding carboxylic acid (nicotinic acid) can be challenging[7][8].

Troubleshooting Guide & FAQs

Question 1: My oxidation is producing a large amount of nicotinic acid instead of the aldehyde. How can I improve selectivity?

Answer: Over-oxidation to the carboxylic acid is the primary challenge in this synthesis. The aldehyde intermediate is often more susceptible to oxidation than the starting picoline.

  • Causality: The reaction conditions that are harsh enough to initiate the oxidation of the relatively stable methyl group of picoline can easily oxidize the more reactive aldehyde.

  • Preventative Strategies:

    • Catalyst System Optimization: The choice of catalyst is crucial. Systems involving cobalt (II) acetate and N-hydroxyphthalimide (NHPI) have been shown to be effective. The addition of bromide salts can also enhance selectivity and reaction rate[7][8]. These catalytic systems often proceed through a free radical mechanism, and fine-tuning the components can help control the reaction.

    • Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the aldehyde. It is essential to monitor the reaction closely and stop it once the maximum concentration of the aldehyde is reached, before it is further oxidized.

    • Oxygen/Air Pressure: The partial pressure of the oxidant (oxygen or air) can influence the selectivity. Operating at lower pressures may reduce the rate of over-oxidation.

    • In-situ Trapping: In some cases, it may be possible to trap the aldehyde as it is formed by converting it into a less reactive derivative (e.g., an acetal), which can then be hydrolyzed back to the aldehyde in a separate step.

Question 2: I am experiencing low conversion of my starting 3-picoline. What factors can I optimize?

Answer: Low conversion can be due to a number of factors, including catalyst deactivation or suboptimal reaction conditions.

  • Causality: The C-H bond of the methyl group in 3-picoline is relatively strong, and initiating the oxidation can require significant energy input or a highly active catalyst.

  • Optimization Strategies:

    • Increase Temperature: Higher temperatures will generally increase the reaction rate and conversion. However, this must be balanced against the risk of reduced selectivity and increased side reactions.

    • Catalyst Loading: Increasing the concentration of the catalyst can improve the conversion rate. However, there may be an optimal loading, beyond which no further benefit is observed.

    • Solvent Effects: The reaction is often carried out in acetic acid[7]. The polarity and coordinating ability of the solvent can influence the catalyst's activity.

    • Presence of Water: In some systems, the presence of a small amount of water has been shown to increase the yield of nicotinic acid from 3-picoline, so for nicotinaldehyde, strictly anhydrous conditions might be more favorable, though this would need to be empirically determined[7].

Data on Picoline Oxidation
Catalyst SystemTemperature (°C)Pressure (MPa)Conversion of 3-picoline (%)Yield of Nicotinic Acid (%)Reference
Co(OAc)₂/Mn(OAc)₂/TPABr2102.4573.372.1[7]
Co(OAc)₂/Mn(OAc)₂/TPABr (with 5% water)2102.458780.1[7]
Co(OAc)₂/NHPI/Mn(OAc)₂15029795[7]

Note: The data above is for the synthesis of nicotinic acid, but it illustrates the impact of different catalyst systems and conditions on the oxidation of 3-picoline. To favor the aldehyde, one would typically aim for lower temperatures and shorter reaction times.

Section 3: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent (typically formed from DMF and POCl₃)[9][10]. This method can be challenging for unsubstituted pyridine.

Troubleshooting Guide & FAQs

Question 1: My Vilsmeier-Haack reaction on a pyridine derivative is giving very low yields. Why is this happening?

Answer: The low reactivity of the pyridine ring is the most likely cause.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack[6][11]. The Vilsmeier reagent itself is a relatively weak electrophile[10].

  • Improvement Strategies:

    • Substrate Suitability: This reaction works best on pyridine rings that are "activated" by electron-donating groups (EDGs) such as amino, hydroxyl, or alkoxy groups. If your pyridine derivative is substituted with electron-withdrawing groups, this reaction is unlikely to be successful.

    • Reaction Conditions: For less reactive substrates, more forcing conditions may be required, such as higher temperatures or a longer reaction time. However, this also increases the risk of decomposition and side reactions.

    • Alternative Formylating Agents: If the Vilsmeier-Haack reaction is not effective, consider alternative methods for formylation, such as lithiation followed by quenching with DMF.

Section 4: General Troubleshooting and Purification

Question 1: My nicotinaldehyde derivative is unstable and difficult to purify. What are the best practices?

Answer: Nicotinaldehyde and its derivatives can be prone to oxidation and other side reactions, requiring careful handling and purification.

  • Instability: Aromatic aldehydes can be sensitive to air and light. Nicotinaldehyde is known to be air-sensitive and should be stored under refrigerated conditions (2-8°C) to maintain its purity and reactivity[1]. It is advisable to handle the compound under an inert atmosphere whenever possible.

  • Purification Strategies:

    • Column Chromatography: This is a common method for purifying nicotinaldehyde derivatives. A silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether is often effective[12].

    • Distillation: For liquid derivatives, vacuum distillation can be an effective purification method. It is important to ensure the aldehyde is free from any acidic impurities, which can catalyze polymerization or other side reactions at high temperatures[13].

    • Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification[5].

    • Workup Procedures: During the reaction workup, ensure that any residual acids or bases are thoroughly removed by washing with appropriate aqueous solutions (e.g., sodium bicarbonate for acids, dilute HCl or ammonium chloride for bases), followed by a brine wash to remove excess water before drying the organic phase[5][12].

Visualization of Synthetic Challenges and Solutions
General Troubleshooting Workflow

G cluster_analysis Analysis cluster_optimization Optimization start Low Yield or High Impurity identify_byproducts Identify Byproducts (NMR, LC-MS) start->identify_byproducts check_starting_material Check Starting Material Purity start->check_starting_material over_reaction Over-reduction/ Over-oxidation? identify_byproducts->over_reaction low_conversion Low Conversion? identify_byproducts->low_conversion ring_reaction Side Reaction on Ring? identify_byproducts->ring_reaction adjust_temp Adjust Temperature (Usually Lower) over_reaction->adjust_temp Yes change_reagent Change Reagent (Milder/More Selective) over_reaction->change_reagent Yes low_conversion->adjust_temp Yes (Higher) optimize_catalyst Optimize Catalyst System & Reaction Time low_conversion->optimize_catalyst Yes ring_reaction->change_reagent Yes adjust_stoichiometry Adjust Stoichiometry ring_reaction->adjust_stoichiometry Yes end_node Improved Synthesis adjust_temp->end_node change_reagent->end_node optimize_catalyst->end_node adjust_stoichiometry->end_node

Caption: A general workflow for troubleshooting common issues in the synthesis of nicotinaldehyde derivatives.

Synthetic Routes and Key Side Reactions

G nicotinic_acid Nicotinic Acid Derivative e.g., Ester, Amide reduction Reduction nicotinic_acid->reduction picoline 3-Picoline Derivative oxidation Oxidation picoline->oxidation pyridine Activated Pyridine Derivative formylation Vilsmeier-Haack Formylation pyridine->formylation product Nicotinaldehyde Derivative reduction->product alcohol {Over-reduction Product|Alcohol} reduction->alcohol Side Reaction dihydropyridine {Ring Reduction Product|Dihydropyridine} reduction->dihydropyridine Side Reaction oxidation->product carboxylic_acid {Over-oxidation Product|Nicotinic Acid} oxidation->carboxylic_acid Side Reaction formylation->product no_reaction {Low Reactivity|No Product} formylation->no_reaction Common Issue

Caption: Common synthetic routes to nicotinaldehyde derivatives and their associated side reactions.

References
  • Process for the preparation of nicotinaldehydes. (n.d.). Google Patents.
  • Process for the preparation of aqueous nicotinaldehyde. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2018). Jetir.org. Retrieved January 24, 2026, from [Link]

  • Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Challenges in the functionalization of pyridines. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 3-Pyridinebutanenitrile, γ-oxo. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2019). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Retrieved January 24, 2026, from [Link]

  • 2 approaches to new pyridines. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (n.d.). Google Patents.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2017). MDPI. Retrieved January 24, 2026, from [Link]

  • Purification and Characterization of a Reduced Nicotinamide Adenine Dinucleotide Phosphate-linked Aldehyde Reductase from Brain. (1969). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2017). NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Side Reactions. (n.d.). Open Access Pub. Retrieved January 24, 2026, from [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (2021). AIR Unimi. Retrieved January 24, 2026, from [Link]

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 6-Chloronicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity for this critical intermediate. In the following sections, we will delve into the common synthetic routes, troubleshoot potential issues with in-depth scientific explanations, and provide validated protocols to enhance the success of your experiments.

Common Synthetic Pathways and Initial Troubleshooting

The synthesis of 6-chloronicotinaldehyde is a key step in the preparation of numerous pharmaceutical and agrochemical compounds.[1] The two most prevalent methods for its synthesis are the Swern oxidation of (6-chloropyridin-3-yl)methanol and the Vilsmeier-Haack formylation of a suitable 2-chloropyridine precursor. Both methods, while effective, have nuances that can lead to diminished yields if not properly controlled.

Swern Oxidation of (6-Chloropyridin-3-yl)methanol

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by quenching with a hindered base like triethylamine.[2] This method is favored for its high selectivity and avoidance of over-oxidation to the carboxylic acid.[3]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reaction is a powerful tool for the formylation of heterocyclic compounds.[6]

Troubleshooting Guide: A Deeper Dive into Low Yields

This section addresses specific issues you may encounter during the synthesis of 6-chloronicotinaldehyde in a question-and-answer format, providing explanations grounded in reaction mechanisms and practical laboratory experience.

Question 1: My Swern oxidation of (6-chloropyridin-3-yl)methanol is resulting in a low yield of 6-chloronicotinaldehyde. What are the likely causes and how can I fix this?

Low yields in Swern oxidations can often be traced back to several critical parameters. Let's break down the most common culprits:

A. Incomplete Reaction or Stalling:

  • Cause: Insufficient activation of DMSO or incomplete formation of the alkoxysulfonium salt intermediate. The reaction is highly temperature-sensitive; if the temperature is too low, the reaction rate may be impractically slow.

  • Solution:

    • Temperature Control: Ensure the initial activation of DMSO with oxalyl chloride is performed at a very low temperature (typically -78 °C, a dry ice/acetone bath) to prevent decomposition of the activating agent.[2] After the addition of the alcohol, the reaction may need to be allowed to warm slightly, but careful monitoring is key.

    • Reagent Quality: Use fresh, anhydrous DMSO and oxalyl chloride. Oxalyl chloride can decompose over time, and water in the DMSO will quench the reaction.

    • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the activating agent and base is often used.

B. Formation of Side Products:

  • Cause 1: Pummerer Rearrangement. If the reaction temperature is allowed to rise too high before the addition of the base, the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether of the starting alcohol, which will not convert to the aldehyde.[7]

  • Solution 1: Maintain a low temperature throughout the activation and alcohol addition steps. The addition of triethylamine should be done at low temperature before allowing the reaction to warm to room temperature.

  • Cause 2: Over-oxidation. While less common with the Swern oxidation, prolonged reaction times or excessive temperatures can lead to the formation of other byproducts.[8]

  • Solution 2: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup.

C. Difficulties During Workup and Purification:

  • Cause: The product, 6-chloronicotinaldehyde, can be sensitive to the workup conditions. Also, incomplete removal of the reaction byproducts (dimethyl sulfide, triethylammonium salts) can contaminate the final product and reduce the isolated yield.

  • Solution:

    • Aqueous Workup: Use a mild aqueous workup. Washing with a dilute acid solution can help to remove the triethylamine and its salts.

    • Purification: Purification by column chromatography on silica gel is often necessary to obtain a pure product.

Question 2: I am attempting a Vilsmeier-Haack formylation to produce 6-chloronicotinaldehyde, but my yield is very low, and I am isolating a significant amount of starting material. What's going wrong?

The Vilsmeier-Haack reaction is a powerful formylation method, but its success is highly dependent on the nature of the substrate and the reaction conditions.

A. Insufficiently Activated Substrate:

  • Cause: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic or heteroaromatic substrate for the reaction to proceed efficiently.[9] If your 2-chloropyridine starting material is not sufficiently activated with electron-donating groups, the reaction will be sluggish.

  • Solution:

    • Substrate Choice: Ensure your starting material is suitable. While 2-chloropyridine itself is not highly reactive, the presence of other activating groups can enhance the reaction.

    • Reaction Conditions: For less reactive substrates, more forcing conditions may be necessary. This can include higher temperatures and longer reaction times. However, this must be balanced against the potential for increased side product formation.

B. Decomposition of the Vilsmeier Reagent:

  • Cause: The Vilsmeier reagent is sensitive to moisture. If the reaction is not carried out under anhydrous conditions, the reagent will be quenched, leading to a failed reaction.[5]

  • Solution:

    • Anhydrous Conditions: Use anhydrous DMF and freshly distilled POCl₃. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

    • Order of Addition: The Vilsmeier reagent should be prepared in situ at a low temperature (0 °C) before the addition of the substrate.

C. Formation of Unwanted Isomers or Side Products:

  • Cause: The regioselectivity of the Vilsmeier-Haack reaction can be an issue. Depending on the substitution pattern of your starting material, formylation may occur at an undesired position. Additionally, at higher temperatures, the formation of chlorinated byproducts can occur.[10]

  • Solution:

    • Reaction Control: Careful control of the reaction temperature is crucial. Running the reaction at the lowest effective temperature can help to improve selectivity.

    • Reagent Stoichiometry: The ratio of DMF to POCl₃ can influence the reactivity and selectivity of the Vilsmeier reagent. Optimization of this ratio may be necessary.

Question 3: My reaction seems to have worked, but I am losing a significant amount of product during purification. How can I improve my isolated yield?

Product loss during purification is a common problem that can dramatically impact the final yield.

A. Inefficient Extraction:

  • Cause: 6-chloronicotinaldehyde has some water solubility.[11] During the aqueous workup, a significant amount of the product may remain in the aqueous layer.

  • Solution:

    • Multiple Extractions: Perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the product from the aqueous phase.

    • Brine Wash: After extraction, washing the combined organic layers with brine can help to remove dissolved water and improve the efficiency of the drying step.

B. Suboptimal Recrystallization:

  • Cause: If you are purifying by recrystallization, choosing the wrong solvent or cooling the solution too quickly can lead to poor crystal formation and co-precipitation of impurities.

  • Solution:

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[13]

C. Issues with Column Chromatography:

  • Cause: Using an inappropriate solvent system or an overloaded column can result in poor separation and product loss.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve a good separation between your product and any impurities.

    • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Do not overload the column with crude material.

Data Summary and Key Parameters

The following table summarizes the critical parameters for the two main synthetic routes to 6-chloronicotinaldehyde and their potential impact on the reaction outcome.

ParameterSwern OxidationVilsmeier-Haack FormylationImpact on Low Yield
Temperature -78 °C to RT0 °C to elevated temperaturesSwern: Too high can lead to Pummerer rearrangement; too low can stall the reaction. V-H: Too low may result in an incomplete reaction; too high can lead to side products.
Reagent Quality Anhydrous DMSO, fresh oxalyl chlorideAnhydrous DMF, fresh POCl₃Moisture will quench the active reagents in both reactions.
Stoichiometry Slight excess of activating agent and baseCan be varied to optimize for substrate reactivityIncorrect ratios can lead to incomplete reactions or side product formation.
Substrate (6-chloropyridin-3-yl)methanolElectron-rich 2-chloropyridine derivativeV-H: A non-activated substrate will not react efficiently.
Workup Mild aqueous workupHydrolysis of the iminium salt intermediateHarsh conditions can degrade the product; inefficient extraction can lead to product loss.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 6-chloronicotinaldehyde. These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Swern Oxidation of (6-Chloropyridin-3-yl)methanol
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels is placed under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (6-chloropyridin-3-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Quenching: Add triethylamine (5.0 eq.) dropwise, and after the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Vilsmeier-Haack Formylation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel is placed under an inert atmosphere.

  • Vilsmeier Reagent Formation: In the flask, place anhydrous DMF (as solvent and reagent) and cool to 0 °C in an ice bath. Add POCl₃ (1.5 - 3.0 eq.) dropwise via the addition funnel, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add the 2-chloropyridine substrate (1.0 eq.) to the pre-formed Vilsmeier reagent, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a logical troubleshooting workflow.

Diagram 1: The Swern Oxidation Mechanism

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActiveElectrophile Active Electrophile (Chlorosulfonium salt) DMSO->ActiveElectrophile @ -78°C OxalylChloride Oxalyl Chloride OxalylChloride->ActiveElectrophile Alkoxysulfonium Alkoxysulfonium Salt ActiveElectrophile->Alkoxysulfonium Alcohol (6-chloropyridin-3-yl)methanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Aldehyde 6-Chloronicotinaldehyde Ylide->Aldehyde Intramolecular Elimination

Caption: The Swern oxidation proceeds via the activation of DMSO to form an electrophilic sulfur species.

Diagram 2: The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Iminium salt) DMF->VilsmeierReagent @ 0°C POCl3 POCl₃ POCl3->VilsmeierReagent IminiumAdduct Iminium Adduct VilsmeierReagent->IminiumAdduct Substrate 2-Chloropyridine Derivative Substrate->IminiumAdduct Aldehyde 6-Chloronicotinaldehyde IminiumAdduct->Aldehyde + H₂O (workup)

Caption: The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 6-Chloronicotinaldehyde CheckReaction Reaction Monitoring (TLC) Shows Incomplete Reaction Start->CheckReaction SideProducts TLC Shows Side Product Formation Start->SideProducts PurificationLoss Good Conversion by TLC, Low Isolated Yield Start->PurificationLoss CheckReagents Check Reagent Quality (Anhydrous? Fresh?) CheckReaction->CheckReagents CheckTemp Verify Reaction Temperature Profile CheckReaction->CheckTemp CheckStoich Confirm Stoichiometry CheckReaction->CheckStoich OptimizeTemp Optimize Temperature (Lower for Swern, may need to increase for V-H) SideProducts->OptimizeTemp ChangeBase Consider Alternative Base (e.g., Hünig's base for Swern) SideProducts->ChangeBase OptimizeWorkup Optimize Workup (e.g., more extractions) PurificationLoss->OptimizeWorkup OptimizePurification Optimize Purification (Recrystallization solvent, chromatography) PurificationLoss->OptimizePurification

Caption: A logical workflow for diagnosing and addressing low reaction yields.

References

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Acta Chimica Slovenica, 60(1), 187-193. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-464. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Gangadasu, B., Narender, P., Kumar, S. B., Ravinder, M., Rao, B. A., Ramesh, C., ... & Rao, V. J. (2006). Facile and selective synthesis of chloronicotinaldehydes by the Vilsmeier reaction. Tetrahedron, 62(36), 8398-8403. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

  • chemconnections.org. (n.d.). recrys-08. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Chloro Nicotinaldehyde. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Crich, D., & Neelamkavil, S. (2002). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 67(22), 7883–7886. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Khamies, E., Bakhite, E. A., El-Emary, T. I., Gad, M. A., Abdel-Hafez, S. H., Abdou, A., & Said, A. I. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842–20849. Retrieved from [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

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Technical Support Center: Nicotinaldehyde Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Nicotinaldehyde and Synthesis Challenges

Nicotinaldehyde (3-pyridinecarboxaldehyde) is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1] Its aldehyde functionality and pyridine core make it a versatile precursor for a wide range of high-value compounds, from NAD biosynthesis precursors to novel therapeutics.[1][2][3]

However, the synthesis of nicotinaldehyde is not without its challenges. As an aldehyde, it exists in an unstable intermediate oxidation state, making it susceptible to over-reduction to nicotinyl alcohol or oxidation to nicotinic acid.[4] Furthermore, the electron-deficient nature of the pyridine ring introduces unique reactivity patterns that must be carefully managed.[5]

Achieving high yield and purity hinges on the precise control of reaction parameters. Among these, the selection of an appropriate base is often a critical, yet overlooked, factor that can dictate the success or failure of a synthesis. This guide provides field-proven insights, troubleshooting advice, and answers to frequently asked questions concerning the strategic selection and use of bases in key synthetic routes to nicotinaldehyde.

Core Synthetic Pathways: Where Does the Base Fit In?

Two primary routes are commonly employed for nicotinaldehyde synthesis, each with distinct considerations for base selection.

  • Reduction of Nicotinonitrile: This is one of the most common laboratory and industrial methods. Reagents like Diisobutylaluminum Hydride (DIBAL-H) are used to partially reduce the nitrile to an intermediate imine, which is then hydrolyzed to the aldehyde.[6][7][8] While a base is not typically used during the reduction itself, the pH of the aqueous workup is critical to hydrolyze the imine intermediate without inducing side reactions.

  • Oxidation of 3-Picoline: This pathway involves the oxidation of the methyl group of 3-picoline. Various oxidizing agents and catalytic systems can be used.[9][10] Bases may be employed during the workup phase to neutralize acidic catalysts or byproducts and facilitate product isolation.

A third common reaction involving a nicotinaldehyde core is Nucleophilic Aromatic Substitution (SNAr) , where a leaving group on the pyridine ring is displaced. In these cases, a base is essential during the reaction to neutralize the acid formed as a byproduct.[11]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues encountered during nicotinaldehyde synthesis, with a focus on how base selection and pH control can provide a solution.

Q1: My DIBAL-H reduction of nicotinonitrile is giving a low yield of nicotinaldehyde, and I'm seeing significant amounts of nicotinyl alcohol and picolylamine. What's going wrong?

A1: This is a classic case of over-reduction and incomplete hydrolysis, often stemming from improper workup conditions. The DIBAL-H reduction forms an aluminum-imine complex. To get to the aldehyde, this complex must be carefully hydrolyzed.

  • Causality:

    • Over-reduction to Picolylamine: If the hydrolysis is too slow or inefficient, any unreacted DIBAL-H or other reducing species can further reduce the imine intermediate to the primary amine (picolylamine).

    • Over-reduction to Nicotinyl Alcohol: If the aldehyde is formed under conditions where reducing agents are still active, it can be further reduced to the corresponding alcohol.

    • Disproportionation: Using a strong base (e.g., concentrated NaOH) during workup can trigger a Cannizzaro-type reaction, where two molecules of the aldehyde disproportionate to form nicotinyl alcohol and nicotinic acid, drastically lowering the yield.[4]

  • Solution Workflow:

    • Quenching: Ensure the reaction is thoroughly quenched at low temperature (e.g., -78 °C) before warming. This is typically done by slowly adding a reagent like ethyl acetate to consume any excess DIBAL-H.

    • Hydrolysis pH: The most critical step is the hydrolytic workup. Instead of a strong base, use a buffered or mildly acidic solution. A common and effective method is a slow addition of the reaction mixture to aqueous sulfuric acid[4] or by using a Rochelle's salt (potassium sodium tartrate) solution, which complexes with aluminum salts and allows for efficient extraction.

    • Temperature Control: Maintain low temperatures throughout the quenching and hydrolysis steps to minimize side reactions.

Q2: I'm performing a nucleophilic aromatic substitution (SNAr) on 6-chloronicotinaldehyde, but the reaction stalls after about 50% conversion. Why?

A2: This is a textbook example of product inhibition via protonation. In an SNAr reaction with an amine nucleophile (e.g., morpholine), a molecule of hydrochloric acid (HCl) is generated for every molecule of product formed.[11]

  • Causality: Your nucleophile (an amine) is also a base. The generated HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively shutting it down.

  • Solution: The Role of an External Base You must include an external, non-nucleophilic base to act as an "acid scavenger." This base will neutralize the HCl as it forms, ensuring a continuous supply of the free amine nucleophile.[11]

Base Type pKa (Conjugate Acid)Typical SolventComments
K₂CO₃ Inorganic~10.3DMSO, DMF, DioxaneExcellent choice. Inexpensive, strong enough, and easy to remove during workup. Often used in excess (2-3 eq.).[11]
Na₂CO₃ Inorganic~10.3DMSO, DMFSimilar to K₂CO₃, though sometimes less effective due to lower solubility.[12]
Et₃N Organic~10.7THF, Dioxane, CH₂Cl₂Soluble in organic solvents. Can be difficult to remove due to its high boiling point.
DIPEA Organic~11THF, Dioxane, CH₂Cl₂A bulkier amine base, less likely to act as a competing nucleophile. More expensive.

Recommendation: Start with 2.0-2.5 equivalents of potassium carbonate (K₂CO₃). It provides a robust, heterogeneous system that effectively scavenges acid without introducing competing side reactions.

Experimental Protocol: Base Selection and Screening Workflow

Optimizing base selection should be a systematic process, not trial and error. The following workflow provides a logical approach to selecting and testing bases for your specific reaction.

Base_Selection_Workflow start Define Reaction & Goal (e.g., SNAr, High Yield) role Identify Role of Base (Acid Scavenger, Catalyst, pH Control) start->role pka Consider pKa (Strong enough to deprotonate/neutralize? Weak enough to avoid side reactions?) role->pka solubility Assess Solubility (Homogeneous vs. Heterogeneous? Soluble in chosen solvent?) pka->solubility sterics Evaluate Sterics & Nucleophilicity (Is the base bulky? Could it act as a competing nucleophile?) solubility->sterics candidates Select 2-3 Candidate Bases (e.g., K₂CO₃, DIPEA, NaHCO₃) sterics->candidates screen Perform Small-Scale Screening Reactions (Monitor by TLC/LC-MS) candidates->screen analyze Analyze Results (Yield, Purity, Reaction Time) screen->analyze optimize Optimize Lead Candidate (Adjust equivalents, temperature, concentration) analyze->optimize Identify best performer finish Finalized Protocol optimize->finish

Caption: A systematic workflow for selecting and optimizing a base for a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: Why is nicotinaldehyde prone to disproportionation under strongly basic conditions?

A1: This is due to the Cannizzaro reaction mechanism. Aldehydes lacking an alpha-hydrogen, like nicotinaldehyde, cannot form an enolate. In the presence of a strong base (e.g., high concentration of OH⁻), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This creates a tetrahedral intermediate. This intermediate can then transfer a hydride (H⁻) to a second molecule of the aldehyde, resulting in one molecule being oxidized (to nicotinic acid) and the other being reduced (to nicotinyl alcohol).[4]

Cannizzaro_Mechanism aldehyde1 Nicotinaldehyde intermediate Tetrahedral Intermediate aldehyde1->intermediate Nucleophilic Attack hydroxide OH⁻ (Strong Base) hydroxide->intermediate hydride_transfer Hydride (H⁻) Transfer intermediate->hydride_transfer aldehyde2 Second Molecule of Nicotinaldehyde aldehyde2->hydride_transfer products Nicotinate + Nicotinyl Alcohol hydride_transfer->products Redox Reaction

Caption: Simplified mechanism of the base-induced Cannizzaro disproportionation of nicotinaldehyde.

Q2: What is the key difference between using an inorganic base like K₂CO₃ and an organic base like triethylamine (Et₃N)?

A2: The primary differences are solubility and physical state.

  • Inorganic Bases (K₂CO₃, NaHCO₃): These are typically solids with low solubility in many organic solvents (like THF or Dichloromethane), creating a heterogeneous reaction mixture. This can be advantageous as it simplifies removal—the base can just be filtered off or removed during an aqueous workup. However, efficient stirring is crucial for the reaction to proceed effectively.[13]

  • Organic Bases (Et₃N, DIPEA): These are liquids that are often soluble in organic solvents, creating a homogeneous reaction. This can lead to faster reaction rates. However, their removal can be more complex, often requiring extraction with acidic solutions or removal by distillation, which can be problematic if the product is also volatile or acid-sensitive.

Q3: My starting material, nicotinonitrile, is degrading. Could the choice of base be a factor?

A3: While nicotinonitrile is generally stable, harsh basic conditions, especially when combined with heat and nucleophilic solvents (like water or alcohols), can lead to hydrolysis of the nitrile group to either an amide (nicotinamide) or further to a carboxylate salt (nicotinate).[14] If you are performing a reaction on another part of a molecule containing a nicotinonitrile moiety, it is crucial to select a base that is strong enough for the desired transformation but mild enough to not affect the nitrile group. A hindered organic base or a mild inorganic base like sodium bicarbonate (NaHCO₃) at controlled temperatures would be a prudent first choice.

References

  • Process for the preparation of aqueous nicotinaldehyde. (1996).
  • Process for the preparation of nicotinaldehydes. (2009).
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2023). PubMed Central (PMC). [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2026). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (1994).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (N.D.). Pharmaguideline. [Link]

  • Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and biological activities of nicotinaldehyde based azlactones. (N.D.). Request PDF, ResearchGate. [Link]

  • Nitrile to Aldehyde - Common Conditions. (N.D.). Organic Chemistry Portal. [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (N.D.). MDPI. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]

  • Nitriles to Ketones and Aldehydes. (N.D.). Chemistry Steps. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (N.D.). PubMed Central (PMC), NIH. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). MDPI. [Link]

  • Nitrile reduction. (N.D.). Wikipedia. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2025). ResearchGate. [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

Sources

Monitoring reaction progress of 6-Chloro-2-(dimethylamino)nicotinaldehyde synthesis using TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde. The synthesis, often a Vilsmeier-Haack reaction, involves the formylation of an electron-rich 2-chloro-6-(dimethylamino)pyridine starting material.[1][2] Accurate reaction monitoring is critical to maximize yield, minimize impurity formation, and ensure reproducible outcomes. This center addresses common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.

General Troubleshooting Workflow

Before diving into specific issues with TLC or LC-MS, it's helpful to have a logical workflow for troubleshooting any reaction monitoring problem. The following diagram outlines a systematic approach to diagnosing and resolving common issues.

G cluster_0 Initial Observation cluster_1 Technique-Specific Check cluster_2 Sample Preparation & Reaction cluster_3 Resolution start Problem Observed (e.g., No Product, Unexpected Spots) tech_check Is the analytical technique working correctly? start->tech_check run_std Run Standards (Starting Material, Product) tech_check->run_std No sample_check Is the sample aliquot representative and stable? tech_check->sample_check Yes check_params Verify Method Parameters (Mobile Phase, Voltages, etc.) run_std->check_params resolve_tech Optimize Analytical Method (e.g., Change Solvents, Gradient) check_params->resolve_tech quench_check Review Quenching/ Workup Procedure sample_check->quench_check No reaction_check Re-evaluate Reaction Conditions (Temp, Time, Reagents) sample_check->reaction_check Yes stability_check Check Analyte Stability (e.g., on silica, in solvent) quench_check->stability_check resolve_sample Adjust Sampling Protocol stability_check->resolve_sample resolve_reaction Modify Synthesis Protocol reaction_check->resolve_reaction

Caption: General troubleshooting workflow for reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress due to its speed and low cost.[3] It allows for the simultaneous visualization of the consumption of starting material and the formation of the product.[4]

Frequently Asked Questions (TLC)

Q1: What is a good starting TLC solvent system for monitoring the synthesis of this compound?

A good mobile phase should provide a clear separation between the starting material (less polar) and the product (more polar), with Rf values ideally between 0.2 and 0.8.[3] The starting material, 2-chloro-6-(dimethylamino)pyridine, is less polar than the product, this compound, due to the addition of the polar aldehyde group. A mixture of a non-polar and a polar solvent is typically effective.

Solvent System (v/v)Expected OutcomeRationale
Hexane : Ethyl Acetate (4:1) Good Starting Point. The product should have a lower Rf than the starting material.This is a standard system for compounds of moderate polarity. Adjust the ratio to 3:1 or 2:1 to increase polarity and move all spots further up the plate if Rf values are too low.
Dichloromethane : Methanol (98:2) Alternative for Polar Compounds. Useful if spots are not moving from the baseline in Hex/EtOAc.Dichloromethane is a stronger eluent than hexane, and methanol is a very polar modifier. Use with caution as it can sometimes lead to less separation.
Hexane : Ethyl Acetate + 0.5% Triethylamine (TEA) Reduces Tailing. Recommended if spots appear as streaks rather than round spots.The dimethylamino pyridine core is basic. Basic compounds can interact strongly with the acidic silica gel surface, causing tailing. A small amount of a basic additive like TEA neutralizes the acidic sites, leading to sharper spots.[5]

Q2: My spots are streaking or tailing down the plate. What's causing this and how do I fix it?

Tailing or streaking is a common issue when analyzing basic compounds like pyridine derivatives on standard silica gel plates.[6]

  • Causality: The lone pair of electrons on the pyridine nitrogen and the dimethylamino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to a continuous "smear" or "tail" as the compound moves up the plate instead of migrating as a compact band.

  • Solutions:

    • Add a Basic Modifier: As mentioned in the table above, adding 0.5-1% triethylamine (TEA) or ammonia to your eluent is the most effective solution. This neutralizes the acidic sites on the silica, preventing the strong interaction.

    • Reduce Sample Concentration: You may have overloaded the plate. Tailing can occur if the sample is too concentrated. Try diluting your reaction aliquot 10-fold in a solvent like ethyl acetate before spotting.

    • Use Neutral or Basic Plates: If tailing persists, consider using TLC plates with a different stationary phase, such as neutral alumina or base-deactivated silica gel, although these are less common.

Q3: The reaction is run in a high-boiling solvent like DMF or DMSO, and it's causing a large smear from the baseline. How can I get a clean TLC?

High-boiling point solvents will not evaporate from the TLC plate and will travel with the solvent front, carrying all components with them and causing a featureless smear.

  • Causality: Solvents like Dimethylformamide (DMF) are very polar and have high boiling points. When spotted, they do not evaporate and act as a major component of the mobile phase on the plate, preventing any meaningful separation.

  • Solutions:

    • Pre-Workup Quench: The best method is to perform a mini-workup on the reaction aliquot.[3] Take a few drops of the reaction mixture and add them to a vial containing 1 mL of ethyl acetate and 1 mL of water or brine. Shake the vial, let the layers separate, and then spot the top organic layer on your TLC plate. This effectively removes the DMF.

    • High Vacuum: If a quick check is needed, spot the plate as usual, then place the TLC plate in a vacuum chamber and apply high vacuum for 5-10 minutes to evaporate the high-boiling solvent before developing the plate.[7]

Q4: My starting material and product spots have very similar Rf values. How can I improve the separation?

Poor separation means the chosen eluent is not optimal for differentiating between the polarities of your compounds.

  • Causality: If the eluent is too polar, both spots will travel near the solvent front (high Rf), and if it's too non-polar, they will remain near the baseline (low Rf). In either case, the separation will be poor.

  • Solutions:

    • Systematic Polarity Adjustment: The key is to find the "sweet spot." If you are using a Hexane:EtOAc system, systematically vary the ratio. For example, if 4:1 gives poor separation, try 9:1 (less polar) and 3:1 (more polar) to see which direction improves the resolution.

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can alter the specific interactions between your compounds and the stationary/mobile phases, often improving separation even if the overall polarity is similar.

    • Use a Co-spot: Always run a "co-spot" lane where you spot both the starting material and the reaction mixture in the same place.[8] If you see two distinct spots in the reaction lane but the co-spot shows a single, slightly elongated spot, it confirms your reaction has gone to completion. If the co-spot shows two distinct spots, the reaction is not yet complete.

Protocol: Monitoring Reaction Progress by TLC
  • Preparation: Prepare a TLC developing chamber with your chosen eluent (e.g., 4:1 Hexane:EtOAc) to a depth of about 0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.

  • Sample Acquisition: Using a capillary spotter, take a small aliquot from the reaction mixture.[4]

  • Quenching: Add the aliquot to a small vial containing ~0.5 mL of ethyl acetate and ~0.5 mL of water. Cap and shake vigorously.

  • Spotting: On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).

    • Spot a dilute solution of your starting material on the "SM" and "Co" marks.

    • Using a new capillary, spot the organic layer from your quenched aliquot onto the "Co" and "Rxn" marks.

  • Development: Place the TLC plate in the saturated chamber and replace the lid. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[9] If needed, further visualization can be done using a potassium permanganate stain.

  • Analysis: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, lower-Rf product spot indicates the reaction is progressing.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides quantitative data on reaction progress and can confirm the identity of the product by its mass-to-charge ratio (m/z). It is more sensitive and specific than TLC.

Frequently Asked Questions (LC-MS)

Q1: What are the expected masses ([M+H]⁺) for my starting material and product?

The primary ionization pathway for these compounds in a typical acidic mobile phase will be protonation, forming the [M+H]⁺ ion. Mass spectrometry will also resolve the isotopes of chlorine (³⁵Cl and ³⁷Cl), which have a natural abundance ratio of approximately 3:1.

CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
Starting Material (2-chloro-6-(dimethylamino)pyridine)C₇H₉ClN₂156.61157.05 (³⁵Cl)A signal at 159.05 (³⁷Cl) should be present with ~32% the intensity of the 157.05 peak.
Product (this compound)C₈H₉ClN₂O184.62[10]185.05 (³⁵Cl)A signal at 187.05 (³⁷Cl) should be present with ~32% the intensity of the 185.05 peak.

Q2: My LC peaks are broad or tailing. What's the solution?

Similar to TLC, peak tailing in reversed-phase LC (e.g., on a C18 column) for basic compounds is often caused by interactions with the stationary phase.

  • Causality: Residual, un-capped silanol groups on the silica support of the C18 column are acidic and can strongly interact with the basic nitrogens in your analyte. This secondary interaction causes peak tailing and poor chromatographic performance.[11]

  • Solutions:

    • Use an Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. The acid protonates your analyte in solution, and more importantly, it protonates the silanol groups on the column, "masking" them and preventing the secondary interaction. Formic acid is generally preferred for MS applications as TFA can cause significant ion suppression.

    • Use a Buffer: A mobile phase buffered with ammonium formate or ammonium acetate (e.g., 10 mM, pH 3-4) can also significantly improve peak shape.

    • Modern Column Choice: Use a modern, high-purity silica column that is extensively end-capped or has a hybrid particle technology. These columns have fewer accessible silanol groups and are designed to provide excellent peak shape for basic compounds.

Q3: I'm seeing a very weak or no signal for my product in the mass spectrometer. What are the possible causes?

A lack of signal can be an instrument issue, a chemistry issue, or a method issue.

  • Causality & Solutions:

    • Ion Suppression: The most common cause in reaction monitoring is ion suppression, where other components in your unpurified sample (salts, leftover reagents, DMF) co-elute with your analyte and interfere with its ability to ionize efficiently in the ESI source.[12]

      • Fix: Dilute your sample significantly (100x or even 1000x) in the mobile phase. This reduces the concentration of interfering species while likely keeping your analyte within the detector's sensitivity range. Also, ensure your LC method provides good separation between your analyte and the initial solvent front where salts elute.

    • Incorrect MS Settings: Ensure the mass spectrometer is set to scan for the correct m/z range and is in positive ion mode. The capillary voltage and source temperatures should be optimized for compounds of this type.

    • Source Contamination: A dirty ion source will have poor sensitivity. If the instrument is used heavily, the source may need cleaning.[13] Run a system suitability test with a known standard to verify the instrument is performing correctly.

    • Analyte Instability: The compound might be degrading in the sample vial or in the ion source. Ensure your sample solvent is compatible and consider cooling the autosampler.[14]

Q4: How can I definitively confirm the identity of my product peak using LC-MS?

While matching the [M+H]⁺ and chlorine isotope pattern is strong evidence, tandem mass spectrometry (MS/MS or MS²) provides definitive structural confirmation.

  • Mechanism: In MS/MS, the mass spectrometer selects the parent ion (e.g., m/z 185.05), fragments it by colliding it with a gas (Collision-Induced Dissociation - CID), and then detects the resulting fragment ions.[15] This fragmentation pattern is a unique fingerprint for the molecule.

  • Expected Fragmentation: For this compound, you would expect to see characteristic losses:

    • Loss of the aldehyde group (-CHO) or carbon monoxide (-CO).

    • Fragmentation of the dimethylamino group.

    • The fragmentation pattern will be different from the starting material, which lacks the aldehyde group. This comparison provides unequivocal confirmation of the chemical transformation.

Protocol: Setting Up an LC-MS Analysis
  • System Preparation:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A generic gradient suitable for reaction monitoring would be:

    • 0-1 min: 5% B

    • 1-5 min: Ramp from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 5% B

    • 8-10 min: Re-equilibrate at 5% B

  • MS Detector Settings (ESI+):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-300.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

    • (Note: These are starting points and should be optimized for your specific instrument.)

  • Sample Preparation: Take a small aliquot (~5 µL) of the reaction mixture and dilute it in 1 mL of 50:50 Water:Acetonitrile. This high dilution factor is crucial to avoid contaminating the instrument and to mitigate ion suppression.

  • Injection: Inject 1-5 µL of the diluted sample.

  • Data Analysis: Extract the ion chromatograms for the m/z values of the starting material (157.05) and the product (185.05). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to quantify reaction progress.

References
  • Development of Liquid Chromatographic Retention Index Based on Cocamide Diethanolamine Homologous Series (C(n)-DEA). (2022).
  • This compound. (n.d.). ChemScene.
  • Preparation method of 2-chloro nicotinaldehyde. (2015).
  • Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B) pyridine, and (C) N, N‐dimethylaniline (DMA). (n.d.).
  • A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress. (n.d.). Benchchem.
  • Method for pyridine amine derivative. (2015).
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (2023).
  • DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. (2012). MicroSolv.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? (2016).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Troubleshooting LC-MS. (2023).
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Microbioz India.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • Monitoring Reactions by TLC. (n.d.).
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. (2008).

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How to avoid aldehyde group side reactions in nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nicotinaldehyde Synthesis

A-Z Guide to Mitigating Aldehyde Group Side Reactions

Introduction: Nicotinaldehyde (3-pyridinecarboxaldehyde) is a cornerstone intermediate in the pharmaceutical and agrochemical industries, prized for its unique combination of a pyridine ring and a reactive aldehyde group.[1] This reactivity, however, is a double-edged sword, making the aldehyde group susceptible to a variety of side reactions that can complicate synthesis, reduce yields, and impede purification.[2][3]

This guide provides field-proven troubleshooting advice and detailed protocols to help you anticipate and overcome the most common challenges in nicotinaldehyde synthesis. We will delve into the causality behind these side reactions and offer robust, validated methods to ensure the integrity of your target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis and handling of nicotinaldehyde.

Q1: My yield of nicotinaldehyde is low, and I'm isolating a significant amount of nicotinic acid. What's causing this over-oxidation and how can I prevent it?

Root Cause Analysis: This is a classic case of over-oxidation. The aldehyde functional group is an intermediate oxidation state between a primary alcohol and a carboxylic acid. Using overly harsh or non-selective oxidizing agents (e.g., KMnO₄, CrO₃) on the precursor, 3-pyridinemethanol, will inevitably lead to the formation of the more thermodynamically stable nicotinic acid.[4][5][6] This is especially problematic in aqueous or high-temperature conditions.

Strategic Mitigation: Employ Mild, Selective Oxidation Systems To stop the oxidation at the aldehyde stage, you must use a reagent system known for its mildness and selectivity. Modern methods avoid toxic heavy metals and offer excellent control.[7][8]

Comparison of Recommended Oxidation Methods

MethodReagent SystemTypical SolventTemp.ProsCons
Swern Oxidation (COCl)₂, DMSO, Et₃NDCM, CH₂Cl₂-78 °C to RTHigh yields, wide functional group tolerance, avoids heavy metals.[8][9][10]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9][10]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DCM, CHCl₃Room Temp.Very mild, neutral pH, fast reaction times, simple workup.[7][11]DMP reagent is expensive and potentially explosive under shock.[11]

dot

OxidationPathways cluster_main Oxidation of 3-Pyridinemethanol Start 3-Pyridinemethanol (Primary Alcohol) Aldehyde Nicotinaldehyde (Desired Product) Start->Aldehyde Mild Oxidants (Swern, DMP) Acid Nicotinic Acid (Over-oxidation Product) Aldehyde->Acid Harsh Oxidants (KMnO4, CrO3) or Air Oxidation

Caption: Synthetic pathways from 3-pyridinemethanol.

Q2: During a basic workup, my product yield drops significantly, and I detect both nicotinic acid and 3-pyridinemethanol. What is happening?

Root Cause Analysis: You are likely observing the Cannizzaro reaction . This is a base-induced disproportionation reaction that occurs with aldehydes, like nicotinaldehyde, that lack an alpha-hydrogen.[12] In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the corresponding alcohol (3-pyridinemethanol) while a second molecule is oxidized to the carboxylic acid (nicotinic acid).[13][14] This reaction can drastically lower your yield, as it consumes two molecules of your desired product to generate byproducts.[15]

Strategic Mitigation: Maintain pH Control The Cannizzaro reaction is highly dependent on basic conditions.

  • Avoid Strong Bases: During workup and purification, avoid using concentrated solutions of strong bases like NaOH or KOH.

  • Use Mild Bases: If a base is necessary for neutralization or extraction, use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Neutral or Acidic Workup: Whenever possible, perform the aqueous workup under neutral or slightly acidic conditions to completely inhibit this side reaction.

dot

Cannizzaro_Mechanism cluster_cannizzaro Cannizzaro Reaction Troubleshooting Input Nicotinaldehyde + Strong Base (e.g., NaOH) Problem Unwanted Disproportionation Input->Problem Leads to Solution Maintain Neutral/Acidic pH or Use Mild Base (NaHCO3) Problem->Solution Solved by Outcome Preserved Nicotinaldehyde Solution->Outcome Ensures

Caption: Troubleshooting the Cannizzaro reaction.

Q3: I need to perform a reaction on another part of the molecule, but the aldehyde group is interfering. How can I temporarily mask its reactivity?

Root Cause Analysis: The aldehyde group is highly electrophilic and reactive towards nucleophiles and basic reagents.[1][16][17][18] If you need to use strongly basic or nucleophilic reagents (like Grignard reagents, organolithiums, or hydrides) for another transformation, you must first "protect" the aldehyde to prevent it from reacting.

Strategic Mitigation: Acetal Protection The most robust and common strategy for protecting aldehydes is to convert them into an acetal .[19][20] Cyclic acetals, typically formed with ethylene glycol, are particularly stable.

  • Why it Works: Acetals are stable in neutral to strongly basic environments, making them inert to many powerful reagents.[16][18]

  • Reversibility: The protection is fully reversible. The aldehyde can be easily regenerated by treatment with aqueous acid.[19]

dot

Acetal_Protection_Workflow cluster_workflow Aldehyde Protection Workflow Start Nicotinaldehyde (Reactive) Step1 Step 1: Protection + Ethylene Glycol, Acid Catalyst (p-TsOH) Start->Step1 Protected Protected Acetal (Stable to Bases/Nucleophiles) Step1->Protected Step2 Step 2: Perform Other Reaction (e.g., Grignard, Reduction) Protected->Step2 Modified Modified Molecule (Acetal Intact) Step2->Modified Step3 Step 3: Deprotection + Aqueous Acid (e.g., HCl) Modified->Step3 Final Final Product (Aldehyde Restored) Step3->Final

Caption: Workflow for acetal protection and deprotection.

Experimental Protocols

Protocol 1: Selective Synthesis via Dess-Martin Oxidation

This protocol details the conversion of 3-pyridinemethanol to nicotinaldehyde using Dess-Martin Periodinane (DMP), minimizing over-oxidation.

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 3-pyridinemethanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the mixture with DCM. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure nicotinaldehyde.

Frequently Asked Questions (FAQs)

  • Q: How should I store pure nicotinaldehyde?

    • A: Nicotinaldehyde is sensitive to air and light.[21] It should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) to prevent slow oxidation to nicotinic acid.[22][23]

  • Q: My nicotinaldehyde has turned from a clear/yellow liquid to a darker brown. Is it still usable?

    • A: Darkening can indicate polymerization or degradation. While it might still be usable for some applications, its purity is compromised. It is highly recommended to check the purity by NMR or GC-MS and consider re-purification by distillation or chromatography before use in sensitive downstream applications.

  • Q: Can I use Swern oxidation at a higher temperature than -78°C?

    • A: It is strongly discouraged. The initial formation of the chloro(dimethyl)sulfonium chloride intermediate is rapid and exothermic.[9] Running the reaction at higher temperatures can lead to decomposition of the activated intermediate and the formation of mixed thioacetal side products, significantly reducing your yield and complicating purification.[10]

References

  • Protecting Groups of Aldehydes . (2019). Chemistry LibreTexts. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (1996).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . (2022). National Institutes of Health (NIH). [Link]

  • Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes . (2014). Catalysis Science & Technology (RSC Publishing). [Link]

  • How to avoid cannizaro reaction during aldol reaction? . (2019). Chemistry Stack Exchange. [Link]

  • Dess–Martin oxidation . Wikipedia. [Link]

  • Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes . (2021). ACS Publications. [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (1994).
  • Cannizzaro Reaction . Organic Chemistry Portal. [Link]

  • Dimethyl Acetals . Organic Chemistry Portal. [Link]

  • Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications . (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Swern oxidation mechanism explained with examples . (2020). YouTube. [Link]

  • 3-Pyridinecarboxaldehyde Safety Data Sheet . HPC Standards. [Link]

  • Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! . (2019). YouTube. [Link]

  • Cannizzaro Reaction . (2023). Chemistry LibreTexts. [Link]

  • Acetals as Protecting Groups . (2021). Chemistry LibreTexts. [Link]

  • Synthetic applications of the Cannizzaro reaction . (2024). National Institutes of Health (NIH). [Link]

  • Swern oxidation . Wikipedia. [Link]

  • What's the most common method for the protection of aldehydes? . (2023). Reddit. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid . (2023). MDPI. [Link]

  • CHEM 2325 Module 17: Acetals as Protecting Groups for Aldehydes and Ketones . (2024). YouTube. [Link]

  • Dess-Martin-Periodinane oxidation . (2025). YouTube. [Link]

  • Nicotinaldehyde Properties . Chemsrc. [Link]

  • Swern Oxidation . Organic Chemistry Portal. [Link]

  • Nicotinic acid . Wikipedia. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid . (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Oxidation of Alcohols . (2024). Chemistry LibreTexts. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde . (2016). RSC Publishing. [Link]

  • Protecting Groups Alcohols and Aldehydes . Scribd. [Link]

  • Swern Oxidation Mechanism . Chemistry Steps. [Link]

  • Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation . (2016). PubMed. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) . Organic Synthesis. [Link]

  • 3-Pyridinecarboxaldehyde: A Cornerstone Intermediate for Chemical Synthesis . WorldOfChemicals. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 6-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative with potential applications in drug discovery. As a Senior Application Scientist, my objective is to not only present protocols but to also provide the scientific rationale behind the selection of each technique, ensuring a robust and validated approach to quality control and structural elucidation.

This guide is structured to provide a multi-faceted analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques to build a complete profile of the target molecule. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Molecular Profile of this compound

Before delving into the analytical techniques, let's establish the fundamental properties of the molecule .

PropertyValueSource
Chemical Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
CAS Number 1233698-83-3[1][2]
Appearance Solid (predicted)
Purity (Typical) ≥98%[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous determination of the chemical structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical.

Causality Behind Experimental Choices:

The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which serves as a convenient internal reference. A standard 500 MHz spectrometer provides sufficient resolution to resolve the expected proton and carbon signals for a molecule of this complexity.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the proton and carbon framework of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Spectral Width: 12 ppm

  • Acquisition Time: ~3.4 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1.1 seconds

  • Relaxation Delay: 2 seconds

Expected Spectral Data and Interpretation:

Predicted ¹H NMR (500 MHz, CDCl₃):

  • ~9.8-10.2 ppm (s, 1H): Aldehyde proton (-CHO).

  • ~7.5-7.8 ppm (d, 1H): Aromatic proton on the pyridine ring, ortho to the aldehyde.

  • ~6.8-7.1 ppm (d, 1H): Aromatic proton on the pyridine ring, meta to the aldehyde.

  • ~3.1-3.3 ppm (s, 6H): Two equivalent methyl groups of the dimethylamino moiety (-N(CH₃)₂).

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • ~188-192 ppm: Aldehyde carbonyl carbon.

  • ~158-162 ppm: Pyridine carbon attached to the dimethylamino group.

  • ~150-154 ppm: Pyridine carbon attached to the chlorine atom.

  • ~138-142 ppm: Aromatic CH on the pyridine ring.

  • ~125-130 ppm: Pyridine carbon attached to the aldehyde group.

  • ~110-115 ppm: Aromatic CH on the pyridine ring.

  • ~40-45 ppm: Methyl carbons of the dimethylamino group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation during ionization and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which can be used to confirm the elemental composition.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and obtain the fragmentation pattern of this compound.

Instrumentation: ESI-Time of Flight (TOF) Mass Spectrometer

Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

Acquisition Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Expected Mass Spectrum and Interpretation:

The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 185.04. Due to the presence of chlorine, an isotopic peak at m/z 187.04 with an intensity of approximately one-third of the [M+H]⁺ peak should be observed, which is characteristic of a molecule containing one chlorine atom.

Expected Fragmentation Pattern:

  • Loss of the aldehyde group (-CHO) resulting in a fragment at m/z 156.

  • Loss of a methyl group (-CH₃) from the dimethylamino moiety, leading to a fragment at m/z 170.

  • Cleavage of the C-Cl bond, though less common in ESI.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse of the pharmaceutical industry for determining the purity of a compound and for stability studies.

Causality Behind Experimental Choices:

A reverse-phase C18 column is a versatile choice for the separation of moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water with a buffer, is chosen to achieve good peak shape and resolution. UV detection is suitable as the pyridine ring is a chromophore. A gradient elution is often preferred to ensure the elution of any potential impurities with different polarities. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection sensitivity, with UV detection at 360 nm[3].

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection Wavelength: 254 nm

Data Presentation and Interpretation:

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks.

ParameterResult
Retention Time Dependent on the specific system and conditions
Purity (Area %) >98%

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of the aldehyde, aromatic ring, C-N, and C-Cl bonds are expected to be observed in the mid-infrared region.

Experimental Protocol: ATR-FTIR

Objective: To identify the key functional groups in this compound.

Instrumentation: FTIR spectrometer with an ATR accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected FTIR Spectrum and Interpretation:

Based on the structure and data for similar compounds like 2-aminopyridines and chlorinated pyridines, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Assignment
~2820 and ~2720C-H stretch of the aldehyde
~1700-1680C=O stretch of the aldehyde
~1600-1450C=C and C=N stretching vibrations of the pyridine ring
~1350-1250C-N stretch of the dimethylamino group
~800-600C-Cl stretch

Comparative Analysis of Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural information (connectivity, stereochemistry)Unambiguous structure elucidationRequires larger sample amount, relatively slow
MS Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample amountIsomers may not be distinguishable
HPLC Purity, quantification, stabilityHigh resolution, quantitative, automatableRequires reference standards for quantification
FTIR Functional groups presentFast, non-destructive, minimal sample prepProvides limited structural information

Experimental Workflow Visualization

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity & Functional Group Analysis cluster_3 Data Analysis & Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Verification HPLC HPLC (Reverse-Phase) Sample->HPLC Purity Assessment FTIR FTIR Spectroscopy (ATR) Sample->FTIR Functional Group Identification Data_Analysis Comprehensive Data Interpretation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The characterization of this compound requires a multi-technique approach to ensure a thorough understanding of its structure, purity, and identity. By combining the strengths of NMR, MS, HPLC, and FTIR, researchers can confidently validate the synthesis of this compound and proceed with its application in drug development and other scientific endeavors. The protocols and comparative insights provided in this guide serve as a robust framework for the analytical characterization of this and other novel substituted pyridine derivatives.

References

  • PubChem. 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2017). A facile and efficient synthetic route to multi-substituted 2-aminopyridines has been developed via a formal [5C + 1N] annulation of readily available 2,4-pentadienenitriles with hydroxylamine (NH2OH) under very mild conditions.
  • Chou, C. C., & Lee, M. R. (2005). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 13(1).
  • El-Faham, A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3433.
  • Zhang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(3), 943.
  • Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
  • Doraghi, F., & Alizadeh, A. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(48), 31235-31255.
  • Al-Hussein, I. R. A., & Al-Shuhaib, Z. A. M. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3).
  • Ortiz, A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2829.
  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Yadav, M. K. (2024). FTIR Spectrum of 2-chloro-6-methyl pyridine.
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A Researcher's Guide to the Physicochemical Properties of Substituted Nicotinaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

The nicotinaldehyde scaffold, a pyridine ring bearing a formyl group, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide range of pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring provides a powerful tool for fine-tuning the molecule's physicochemical properties, which in turn dictates its biological activity, pharmacokinetic profile, and material characteristics.[1]

This guide offers an in-depth comparison of the physicochemical properties of substituted nicotinaldehydes. We will explore how different substituents modulate key parameters such as basicity (pKa), lipophilicity (logP), solubility, and melting point. This analysis is supported by quantitative data and detailed, field-proven experimental protocols to provide a robust framework for rational drug design and molecular engineering.

The Influence of Substituents on Physicochemical Properties

The electronic character of a substituent profoundly alters the electron density distribution within the pyridine ring and on the aldehyde functional group. These changes manifest as predictable shifts in the molecule's properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the pyridine nitrogen, thereby increasing its basicity (higher pKa).[2] Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) decrease the electron density, making the nitrogen less basic (lower pKa).[3]

These electronic effects also impact the reactivity of the aldehyde group. EWGs enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in many synthetic transformations and biological interactions.[4][5] The interplay of these inductive and resonance effects is a critical consideration in molecular design.

Below is a comparative table summarizing key physicochemical data for nicotinaldehyde (3-pyridinecarboxaldehyde) and one of its common derivatives, 6-chloronicotinaldehyde.

Table 1: Comparative Physicochemical Data

PropertyNicotinaldehyde (Unsubstituted)6-ChloronicotinaldehydeRationale for Change
Structure Introduction of a chloro- substituent.
pKa (Predicted) 3.43 ± 0.10[6]-1.85 ± 0.10[7]The strongly electron-withdrawing chloro group significantly reduces the electron density on the pyridine nitrogen, drastically decreasing its basicity.[3]
logP 0.29[6]Not available (Predicted to be higher)The addition of a hydrophobic chlorine atom is expected to increase the molecule's lipophilicity.
Melting Point (°C) 8[6]77 - 81[7]The planar structure and increased molecular weight/intermolecular forces of the solid chloro-derivative lead to a much higher melting point.
Water Solubility Miscible[6]Soluble[7]While the chloro-substituent adds hydrophobicity, the molecule retains sufficient polarity to be water-soluble, though likely less so than the parent compound.
Boiling Point (°C) 78-81 (at 10 mmHg)[6]117-119 (at 5 Torr)[7]Increased molecular weight and polarity lead to a higher boiling point.

Experimental Methodologies: Ensuring Data Integrity

The reliability of physicochemical data hinges on the robustness of the experimental methods used for their determination. Here, we detail two standard, self-validating protocols for measuring pKa and logP, cornerstones of drug discovery and development.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical measure of a compound's ionization state at a given pH. Potentiometric titration is a highly precise and accurate method for its determination.[8][9]

Causality Behind Experimental Choices:

  • Titrant: A strong acid (e.g., HCl) or strong base (e.g., NaOH) of known concentration is used to ensure a sharp and clear inflection point.[9]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of bases, especially in neutral-to-high pH ranges.[8][10]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients, ensuring the measured potential is directly related to the concentration of H+ ions.[10]

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Prepare a solution of the nicotinaldehyde derivative (e.g., 1 mM) in purified water. If solubility is low, a co-solvent may be used, but the pKa value will be an apparent pKa (pKaapp). Add a background electrolyte like 0.15 M KCl.[10]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen for 5-10 minutes.[10]

  • Titration: Add small, precise aliquots of the standardized titrant (e.g., 0.1 M NaOH if titrating the conjugate acid). Record the pH value after each addition, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the peak of the first derivative plot (ΔpH/ΔV), and the pKa is read from the original curve at half of that volume.[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10) p2 Prepare Analyte Solution (e.g., 1mM in 0.15M KCl) p1->p2 p3 Purge with N2 (Remove CO2) p2->p3 t1 Add Titrant Aliquot (e.g., 0.1M NaOH) p3->t1 t2 Record Stabilized pH t1->t2 t3 Repeat until past Equivalence Point t2->t3 t3->t1 a1 Plot pH vs. Volume t3->a1 a2 Calculate 1st Derivative (ΔpH/ΔV) a1->a2 a3 Identify Equivalence Point (Peak of Derivative) a2->a3 a4 Determine pKa (pH at 1/2 Equiv. Volume) a3->a4

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

The n-octanol/water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity, a key predictor of membrane permeability and oral absorption.[12] The shake-flask method is the traditional and most reliable technique for its determination.[13][14]

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol and water are used because they are immiscible and serve as a simple model for the lipid/aqueous environments in the body. Pre-saturating each phase with the other ensures that the volumes do not change during the experiment.

  • pH Control: For ionizable compounds like nicotinaldehydes, the distribution is pH-dependent (measured as logD). Using a buffer (e.g., PBS at pH 7.4) ensures that the ionization state of the compound is controlled, mimicking physiological conditions.[12]

  • Concentration Analysis: A suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) is required to accurately measure the compound's concentration in one or both phases without interference from the solvents.

Step-by-Step Methodology:

  • Phase Preparation: Mix equal volumes of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously and allow the layers to separate overnight to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the nicotinaldehyde derivative in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or suitable tube, combine a known volume of the pre-saturated n-octanol with a known volume of the analyte-containing aqueous phase (e.g., a 1:1 ratio).

  • Equilibration: Shake the vessel for a set period (e.g., 30 minutes) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax). The concentration in the octanol phase can be determined by mass balance.

  • Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP or logD).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Pre-saturate Octanol and Aqueous Buffer (pH 7.4) p2 Prepare Analyte Stock in Aqueous Phase p1->p2 e1 Combine Phases (e.g., 1:1 ratio) p2->e1 e2 Shake to Equilibrate e3 Centrifuge to Separate Phases a1 Measure Concentration in Aqueous Phase (C_aq) via UV-Vis or HPLC e3->a1 a2 Calculate Concentration in Octanol Phase (C_oct) by Mass Balance a1->a2 a3 Calculate logD log10(C_oct / C_aq) a2->a3

Caption: Workflow for logP/logD determination via the shake-flask method.

Implications for Drug Development and Research

Understanding the relationship between a substituent and the resulting physicochemical properties is paramount for effective drug design.

  • pKa and Absorption: The pKa dictates a molecule's charge state at physiological pH (approx. 7.4). For a basic compound like nicotinaldehyde, a pKa within or near the physiological range will result in a significant portion of the molecule being ionized. While ionization increases aqueous solubility, the neutral form is generally more permeable across lipid membranes. Modulating the pKa is a key strategy to balance solubility and permeability for optimal absorption.

  • LogP and the "Rule of Five": Lipophilicity is a critical component of Lipinski's "Rule of Five," which guides the development of orally bioavailable drugs.[12] A logP value that is too low may result in poor membrane penetration, while a value that is too high can lead to poor aqueous solubility, high metabolic clearance, or toxicity. Substituents are chosen to tune the logP into an optimal range, typically between 1 and 3.

  • Reactivity and Metabolism: The electronic effects of substituents influence the chemical reactivity of both the pyridine ring and the aldehyde. An electron-rich ring may be more susceptible to oxidative metabolism, while an electron-deficient, more electrophilic aldehyde may be more prone to reaction with biological nucleophiles. These considerations are vital for predicting a compound's metabolic fate and potential for toxicity.[4][15]

By systematically evaluating these properties, researchers can make informed decisions in the design and optimization of nicotinaldehyde derivatives, accelerating the journey from lead compound to viable drug candidate or advanced material.

References

  • Sidell, R. J. (Year not available). Mutual solubility of water and pyridine derivatives. ACS Publications.
  • Campbell, A. N., & Campbell, A. J. R. (1950). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B.
  • (2010). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. ResearchGate. Retrieved from [Link]

  • (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • ECETOC. (Year not available). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

  • (Year not available). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • (Year not available). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH National Library of Medicine. Retrieved from [Link]

  • (2024, April 9). 6-Chloro Nicotinaldehyde. ChemBK. Retrieved from [Link]

  • (Year not available). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • (2016, October 27). Basicity of substituted pyridines. Chemistry Stack Exchange. Retrieved from [Link]

  • (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Retrieved from [Link]

  • (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Retrieved from [Link]

  • (Year not available). Aromatic Aldehyde Definition. Fiveable. Retrieved from [Link]

  • (Year not available). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. CORE. Retrieved from [Link]

  • (Year not available). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • (2014, May 7). Water Solubility (Flask Method). Regulations.gov. Retrieved from [Link]

  • (Year not available). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • (Year not available). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. ResearchGate. Retrieved from [Link]

  • (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Portland State University. Retrieved from [Link]

  • (Year not available). Development of Methods for the Determination of pKa Values. NIH National Library of Medicine. Retrieved from [Link]

  • (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • (Year not available). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. Retrieved from [Link]

  • (Year not available). DSC and physico-chemical properties of a substituted pyridoquinoline and its interaction study with excipients. ResearchGate. Retrieved from [Link]

  • (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. Retrieved from [Link]

  • (Year not available). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • (Year not available). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

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  • (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?. Quora. Retrieved from [Link]

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  • (Year not available). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth technical comparison of various analytical methodologies for assessing the purity of 6-Chloro-2-(dimethylamino)nicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their specific applications.

The Synthetic Landscape: Understanding the Origin of Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this dictates the likely impurity profile. A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-(dimethylamino)-6-chloropyridine, using a Vilsmeier reagent prepared from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2].

The electron-donating dimethylamino group at the 2-position activates the pyridine ring, directing the electrophilic formylation to the adjacent 3-position.

Caption: Synthetic workflow for this compound.

Potential Impurities Arising from the Vilsmeier-Haack Synthesis:

A critical aspect of purity assessment is anticipating potential impurities. Based on the Vilsmeier-Haack reaction mechanism, the following impurities should be considered:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 2-(dimethylamino)-6-chloropyridine.

  • Byproducts of the Vilsmeier Reagent: The Vilsmeier reagent itself can be a source of impurities. For instance, residual DMF or its decomposition products might be present.

  • Positional Isomers: Although the dimethylamino group is a strong director, minor amounts of other formylated isomers could potentially form.

  • Products of Over-reaction: While less common, di-formylation or other secondary reactions could occur under harsh conditions.

  • Hydrolysis Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-chloro-2-(dimethylamino)nicotinic acid, especially during workup or storage.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. A multi-faceted approach, employing orthogonal methods, provides the most reliable results. The following table compares the most relevant techniques for analyzing synthesized this compound.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Purity (%), detection and quantification of impurities with chromophores.High sensitivity, excellent quantitative accuracy, widely applicable.Requires chromophoric analytes, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Identification of volatile impurities, structural information from fragmentation patterns.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Requires volatile and thermally stable analytes; derivatization may be necessary for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main component and impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive, can be quantitative.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Elemental Analysis (C, H, N, Cl) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.Determination of the elemental composition of the bulk sample.Provides fundamental information on the elemental composition, useful for confirming the empirical formula.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.

In-Depth Experimental Protocols

As a self-validating system, the following protocols are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: HPLC-UV is the workhorse for purity determination in the pharmaceutical industry due to its high precision and sensitivity. A reversed-phase method is suitable for this moderately polar compound. The UV detector is set at a wavelength where the analyte and potential impurities exhibit significant absorbance.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds, but should be optimized by running a UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and a blank (mobile phase). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra. Compare the mass spectra with library data or interpret the fragmentation patterns to elucidate the structures of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most definitive structural information. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and for identifying and quantifying impurities with distinct NMR signals.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Assign the peaks to the corresponding atoms in the molecule based on chemical shifts, coupling constants, and multiplicities.

    • Look for any unexpected signals that may indicate the presence of impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Elemental Analysis

Rationale: Elemental analysis provides the empirical formula of the compound, which is a fundamental measure of its purity. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within a narrow range of the theoretical values. A common acceptance criterion is ±0.4% of the theoretical value.

Protocol:

  • Instrumentation: A CHN/S/X elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry, homogeneous sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a thermal conductivity detector or other suitable detectors.

  • Calculation: The instrument software calculates the percentage of each element.

  • Comparison: Compare the experimental percentages with the theoretical values for the molecular formula C₈H₉ClN₂O (C: 52.04%, H: 4.91%, N: 15.17%, Cl: 19.20%).

Conclusion: A Holistic Approach to Purity Confirmation

The purity assessment of synthesized this compound requires a synergistic combination of analytical techniques. While HPLC-UV provides the primary quantitative measure of purity, GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and can quantify impurities with distinct signals. Finally, elemental analysis serves as a fundamental check of the bulk sample's elemental composition. By employing these orthogonal methods, researchers can confidently establish the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Preparation method of 2-chloro nicotinaldehyde.
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of chromatographic science, 46(6), 461–465. [Link]

  • U.S. Pharmacopeia. Elemental Impurities—Procedures. [Link]

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Comparing efficacy of different synthetic routes to 6-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-2-(dimethylamino)nicotinaldehyde is a valuable substituted pyridine derivative, the synthesis of which presents interesting challenges in regioselectivity and functional group compatibility. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering insights into their respective efficacies based on established chemical principles and analogous transformations reported in the literature.

Introduction to this compound

Substituted nicotinic aldehydes are important precursors in the synthesis of a variety of biologically active compounds. The presence of a chlorine atom, a dimethylamino group, and an aldehyde function on the pyridine ring of this compound offers multiple points for further chemical modification, making it a versatile building block in drug discovery programs. The challenge in its synthesis lies in the controlled and selective introduction of these functional groups onto the pyridine core. This guide will explore two logical synthetic strategies, commencing from the readily available starting material, 2,6-dichloropyridine.

Proposed Synthetic Strategies

Two primary retrosynthetic pathways have been conceptualized for the synthesis of this compound:

  • Route 1: The Formylation-Amination Strategy: This approach involves the initial introduction of the aldehyde group onto the 2,6-dichloropyridine scaffold, followed by a selective nucleophilic aromatic substitution (SNAr) with dimethylamine.

  • Route 2: The Amination-Formylation Strategy: In this alternative pathway, the dimethylamino group is first installed on the 2,6-dichloropyridine ring, followed by the introduction of the aldehyde functionality.

The following sections will provide a detailed analysis of each route, including step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comparative assessment of their potential efficacy.

Route 1: The Formylation-Amination Strategy

This synthetic route prioritizes the introduction of the aldehyde group, a transformation that can be achieved through a two-step process involving the creation of a hydroxymethyl intermediate.

Experimental Protocol

Step 1a: Synthesis of (2,6-Dichloropyridin-3-yl)methanol

To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is slowly added n-butyllithium (1.1 eq). The mixture is stirred at this temperature for 1 hour to facilitate ortho-lithiation. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched with an aqueous solution of sodium borohydride (1.5 eq) at 0 °C. The resulting mixture is stirred overnight at room temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (2,6-dichloropyridin-3-yl)methanol.

Step 1b: Synthesis of 2,6-Dichloronicotinaldehyde

To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,6-dichloronicotinaldehyde, which can be used in the next step without further purification. A patent describing a similar oxidation reported a yield of 80% for this step[1].

Step 2: Synthesis of this compound

A solution of 2,6-dichloronicotinaldehyde (1.0 eq) and dimethylamine (2.0 eq, typically as a solution in THF or ethanol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) is heated in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices and Key Challenges

The primary challenge in this route lies in the regioselectivity of the nucleophilic aromatic substitution in Step 2. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the C3 position and the inherent electron deficiency of the pyridine ring. Both the C2 and C6 positions are activated. However, the outcome of the reaction is dependent on a subtle interplay of electronic and steric effects. The aldehyde group, being moderately bulky, may sterically hinder the approach of the dimethylamine nucleophile to the adjacent C2 position, potentially favoring substitution at the C6 position. Conversely, electronic arguments based on the analysis of similar systems, such as 2,6-dichloro-3-nitropyridine, suggest that the position ortho to the activating group (C2 in this case) is more electron-deficient and thus more prone to nucleophilic attack[2]. Without specific experimental data for this substrate, the regioselectivity remains a significant unknown, and the formation of the undesired isomer, 2-chloro-6-(dimethylamino)nicotinaldehyde, is a distinct possibility.

Route 2: The Amination-Formylation Strategy

This approach reverses the order of functional group introduction, starting with the amination of 2,6-dichloropyridine.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-(dimethylamino)pyridine

In a microwave reactor vessel, 2,6-dichloropyridine (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), which serves as both the solvent and the dimethylamine source. A base, such as potassium carbonate (2.0 eq), is added to the mixture. The vessel is sealed and subjected to microwave irradiation at a temperature and time optimized for the reaction (e.g., 150-180 °C for 30-60 minutes). After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-chloro-6-(dimethylamino)pyridine. This mono-amination is generally selective as the introduction of the strongly electron-donating dimethylamino group deactivates the pyridine ring towards further nucleophilic substitution[2].

Step 2: Synthesis of this compound

Method A: Vilsmeier-Haack Formylation

To a solution of 2-chloro-6-(dimethylamino)pyridine (1.0 eq) in anhydrous DMF at 0 °C is added phosphorus oxychloride (POCl3, 1.5 eq) dropwise. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords this compound.

Method B: Directed Ortho-Metalation and Formylation

To a solution of 2-chloro-6-(dimethylamino)pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq). The mixture is stirred at this temperature for 1 hour to allow for directed ortho-metalation. Anhydrous DMF (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic phase is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices and Key Challenges

The key challenge in Route 2 is the regioselectivity of the formylation step. The dimethylamino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In the case of 2-chloro-6-(dimethylamino)pyridine, the available positions for substitution are C3 and C5. The desired product requires formylation at the C3 position, which is ortho to the dimethylamino group. The C5 position is also ortho to the pyridine nitrogen and meta to the chloro group. The strong activating and directing effect of the dimethylamino group is expected to favor substitution at the C3 and C5 positions. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic systems[3]. Directed ortho-metalation offers an alternative where the lithium is directed to a position ortho to the directing group, in this case, the dimethylamino group, which would also favor C5 or potentially the position between the nitrogen and the chloro group (C3) if chelation with the pyridine nitrogen is a factor[4]. The precise ratio of C3 to C5 formylation would need to be determined experimentally.

Comparative Efficacy of the Synthetic Routes

ParameterRoute 1: Formylation-AminationRoute 2: Amination-FormylationRationale
Number of Steps 3 (including alcohol formation)2Route 2 is more concise.
Overall Yield (Estimated) ModeratePotentially HigherRoute 1 suffers from uncertainty in the regioselectivity of the amination step, which could significantly lower the yield of the desired product. The mono-amination in Route 2 is expected to be highly selective. The formylation in Route 2 is the main yield-determining step.
Key Challenge Regioselective mono-amination of a di-activated pyridine ring.Regioselective formylation of an activated pyridine ring.Both routes face a significant regioselectivity challenge in their final step.
Potential Side Products Isomeric 2-chloro-6-(dimethylamino)nicotinaldehyde.Isomeric 4-chloro-2-(dimethylamino)nicotinaldehyde-5-carbaldehyde.The separation of these isomers could be challenging.
Scalability Potentially problematic due to the use of Dess-Martin periodinane and the uncertainty in the amination step.More promising, especially if the microwave-assisted amination and Vilsmeier-Haack formylation prove to be efficient and selective.
Reagent Cost & Safety Dess-Martin periodinane is expensive and potentially explosive. n-Butyllithium requires careful handling.POCl3 is corrosive and reacts violently with water. n-Butyllithium (for Method 2B) requires careful handling.Both routes involve hazardous reagents, but the cost and hazard profile of Dess-Martin periodinane in Route 1 are notable.

Visualization of Synthetic Workflows

.dot digraph "Synthetic_Route_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

start [label="2,6-Dichloropyridine"]; step1a [label="(2,6-Dichloropyridin-3-yl)methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1b [label="2,6-Dichloronicotinaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1a [label="1. n-BuLi, DMF\n2. NaBH4"]; step1a -> step1b [label="Dess-Martin\nperiodinane"]; step1b -> end [label="Dimethylamine"]; } .dot

Caption: Workflow for Route 1: The Formylation-Amination Strategy.

.dot digraph "Synthetic_Route_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

start [label="2,6-Dichloropyridine"]; step1 [label="2-Chloro-6-(dimethylamino)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="DMF, K2CO3\nMicrowave"]; step1 -> end [label="POCl3, DMF (Vilsmeier-Haack)\nor\n1. n-BuLi\n2. DMF"]; } .dot

Caption: Workflow for Route 2: The Amination-Formylation Strategy.

Conclusion and Recommendations

Both synthetic routes to this compound present unique advantages and significant challenges, primarily centered on the issue of regioselectivity.

Route 1 (Formylation-Amination) offers a seemingly straightforward path, but the ambiguity in the final amination step is a major drawback. The potential for the formation of a difficult-to-separate isomeric byproduct could severely impact the overall efficiency and practicality of this route, especially for large-scale synthesis.

Route 2 (Amination-Formylation) appears to be the more promising strategy. The initial mono-amination of 2,6-dichloropyridine is expected to be highly selective and efficient. While the subsequent formylation step also faces a regioselectivity challenge, the strong directing effect of the dimethylamino group provides a greater degree of predictability. The Vilsmeier-Haack reaction, in particular, is a robust and scalable method for the formylation of activated aromatic systems.

Therefore, it is recommended that initial synthetic efforts focus on the validation and optimization of Route 2 . Experimental determination of the regioselectivity of the formylation of 2-chloro-6-(dimethylamino)pyridine is the critical next step. Should the desired C3 formylation proceed with acceptable selectivity and yield, this route would represent a more efficient and scalable approach for the synthesis of this compound.

References

  • CA2894126A1 - Prmt5 inhibitors and uses thereof - Google P
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange. [Link]

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  • Directed ortho metalation - Wikipedia. [Link]

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A Comparative Guide to the Structural Analogs of 6-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Properties, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of 6-Chloro-2-(dimethylamino)nicotinaldehyde and its key structural analogs. As a versatile synthetic intermediate, understanding the nuanced effects of structural modifications on this scaffold is critical for researchers in medicinal chemistry and materials science. We delve into the synthesis, physicochemical properties, and biological activities of selected analogs, drawing on experimental data to elucidate structure-activity relationships (SAR). This document serves as a technical resource for scientists and drug development professionals, offering detailed experimental protocols and data-driven insights to guide future research and optimization efforts.

The Reference Scaffold: this compound

This compound is a substituted pyridine derivative characterized by an aldehyde group at the 3-position, a dimethylamino group at the 2-position, and a chlorine atom at the 6-position.[1][2] This unique arrangement of functional groups—an electron-donating amine, an electron-withdrawing aldehyde, and a halogen—makes it a valuable and reactive building block in organic synthesis.

Its core physicochemical properties are summarized below:

PropertyValueSource
CAS Number 1233698-83-3[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance Solid[3]
Purity ≥98% (Commercially available)[1][2]
Topological Polar Surface Area (TPSA) 33.2 Ų[1]
LogP 1.6135[1]

The reactivity of this molecule is primarily dictated by the aldehyde group, which can undergo a wide range of transformations, and the electronic effects of the substituents on the pyridine ring.[4][5]

Comparative Analysis of Structural Analogs

The exploration of structural analogs is fundamental to understanding how molecular architecture influences function.[6][7] This section compares this compound with several key analogs, focusing on the impact of specific structural modifications.

Analog A: 2-(Dimethylamino)nicotinaldehyde (De-chloro Analog)

This analog represents the parent scaffold without the C6 chlorine atom. The primary difference is the removal of a key electron-withdrawing and lipophilic group.

  • Structural Impact: The absence of chlorine reduces the molecule's molecular weight and is expected to decrease its lipophilicity (LogP). Electronically, the pyridine ring becomes more electron-rich, which can alter its reactivity and interactions with biological targets.

  • Physicochemical Properties:

    • Molecular Formula: C₈H₁₀N₂O[4]

    • Molecular Weight: 150.18 g/mol [4]

  • Synthesis & Reactivity: The dimethylamino and aldehyde groups remain the primary reactive sites. Its synthesis often involves the direct functionalization of a 2-aminopyridine precursor.[4] The increased electron density on the ring may affect the electrophilicity of the aldehyde carbon.

Analog B: 2-Chloro-6-(dimethylamino)nicotinaldehyde (Positional Isomer)

In this isomer, the positions of the chloro and dimethylamino groups are swapped. This seemingly minor change can have profound effects on the molecule's electronic and steric profile.

  • Structural Impact: Placing the electron-donating dimethylamino group at C6 and the electron-withdrawing chlorine at C2 significantly alters the electronic distribution within the pyridine ring. This can influence the acidity of the aldehyde proton and the molecule's dipole moment.

  • Physicochemical Properties:

    • Molecular Formula: C₈H₉ClN₂O[3]

    • Molecular Weight: 184.62 g/mol [3]

  • Causality of Experimental Choice: Synthesizing positional isomers is a classic strategy in medicinal chemistry to probe the spatial requirements of a binding pocket.[8] By changing the substituent positions, one can determine if a specific region of the molecule needs to be electron-rich or electron-poor for optimal activity.

Analog C: 6-Chloro-4-(methylamino)nicotinaldehyde

This analog introduces two changes: the amino group is moved to the C4 position, and it is a secondary amine (methylamino) instead of a tertiary amine (dimethylamino).

  • Structural Impact: The presence of an N-H bond introduces a hydrogen bond donor capability, which is absent in the parent compound.[9] Moving the amino group to C4 alters its electronic influence on the C3-aldehyde.

  • Physicochemical Properties:

    • Molecular Formula: C₇H₇ClN₂O[10]

    • Molecular Weight: 170.59 g/mol [10]

    • Hydrogen Bond Donors: 1[10]

  • SAR Implications: The ability to form an additional hydrogen bond can dramatically increase binding affinity to a biological target if a corresponding hydrogen bond acceptor is present in the active site.

Structure-Activity Relationship (SAR) Insights

The analysis of these analogs reveals critical SAR trends that can guide the design of new molecules with desired properties.[6]

SAR_Insights

  • The C6-Chloro Group: Data from related nicotinamide structures suggest that a chloro group at the C6 position is beneficial for fungicidal activity.[11] This is likely due to a combination of favorable electronic effects and increased lipophilicity, which can enhance cell membrane permeability.

  • The C2-Amino Group: The dimethylamino group at the C2 position is a strong electron-donating group. Modifying this group (e.g., to a methylamino or a different heterocycle) directly impacts the molecule's basicity, hydrogen bonding capability, and steric profile, all of which are critical for molecular recognition.

  • The C3-Aldehyde Group: This group is the primary synthetic handle. Its conversion to other functionalities, such as amides, is a key strategy for library development. For instance, the conversion of the related nicotinic acid to N-(thiophen-2-yl) nicotinamide derivatives has yielded compounds with potent fungicidal activity.[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the synthesis and evaluation of analogs derived from this scaffold.

Protocol 4.1: Synthesis of a Nicotinamide Analog

This two-step protocol describes the conversion of a nicotinaldehyde to a nicotinamide, a common transformation for creating libraries for biological screening.

Synthesis_Workflow

Part A: Oxidation to Carboxylic Acid

  • Dissolve the starting nicotinaldehyde (1.0 eq) in a suitable solvent like tert-butanol and water.

  • Add 2-methyl-2-butene (4.0-5.0 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a sodium sulfite solution and acidify with HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude nicotinic acid.

Part B: Amidation

  • To a solution of the crude nicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (3.0 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).[11]

  • Stir the mixture at room temperature for 6 hours to form the acyl chloride.[11] Concentrate under reduced pressure.

  • Re-dissolve the crude acyl chloride in fresh CH₂Cl₂ and cool in an ice-water bath.

  • In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.2 eq) in CH₂Cl₂.

  • Add the amine solution dropwise to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide.[11]

Data Summary

The following table summarizes the key properties of the reference compound and its analogs for direct comparison.

Table 1: Comparative Physicochemical Properties

CompoundStructureMW ( g/mol )FormulaH-Bond DonorsKey Feature
Reference 6-Chloro-2-(dimethylamino) nicotinaldehyde184.62C₈H₉ClN₂O0C6-Cl, C2-NMe₂
Analog A 2-(Dimethylamino) nicotinaldehyde150.18C₈H₁₀N₂O0No C6-Cl
Analog B 2-Chloro-6-(dimethylamino) nicotinaldehyde184.62C₈H₉ClN₂O0C2-Cl, C6-NMe₂
Analog C 6-Chloro-4-(methylamino) nicotinaldehyde170.59C₇H₇ClN₂O1C4-NHMe

Conclusion and Future Outlook

The systematic analysis of this compound and its structural analogs provides a clear framework for understanding the structure-activity relationships governing this chemical class. The presence and position of the chloro substituent, coupled with the nature and location of the amino group, are primary determinants of the resulting physicochemical and biological properties. The aldehyde functionality serves as a versatile anchor for synthetic elaboration, enabling access to diverse chemical matter. Future work should focus on expanding the library of analogs, particularly by exploring a wider range of substituents at the C4 and C5 positions and by converting the aldehyde to other key functional groups. Such efforts, guided by the SAR principles outlined herein, are poised to unlock novel compounds with optimized performance for a range of applications, from agriculture to human health.

References

  • He, M., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]

  • PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. National Library of Medicine. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of aqueous nicotinaldehyde. Google Patents.
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  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Retrieved January 27, 2026, from [Link]

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  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Libyan International Medical University. Retrieved January 27, 2026, from [Link]

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The Chloro-Substitution Effect: A Comparative Guide to the Biological Activity of Nicotinaldehyde Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the vast arsenal of chemical alterations, halogenation, and specifically chloro-substitution, has repeatedly proven to be a powerful tool for enhancing the therapeutic potential of bioactive molecules. This guide provides a comprehensive comparison of how the introduction of a chlorine atom to the nicotinaldehyde scaffold can profoundly influence its biological activity. By examining available experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the insights needed to rationally design more potent and selective therapeutic agents.

The Rationale for Chloro-Substitution: Beyond Simple Modification

The introduction of a chlorine atom into an aromatic system like the pyridine ring of nicotinaldehyde is far from a trivial alteration. It imparts a unique combination of electronic and steric effects that can dramatically alter a molecule's interaction with biological targets.[1] The high electronegativity of chlorine exerts a strong inductive electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence hydrogen bonding capabilities. Furthermore, the lipophilicity of the molecule is often increased, which can enhance its ability to cross cell membranes and access intracellular targets. These physicochemical modifications can lead to significant changes in antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis of Nicotinaldehyde and its Chloro-Substituted Derivatives

The foundation of any comparative biological study lies in the robust synthesis of the compounds of interest. Here, we outline established protocols for the preparation of nicotinaldehyde and 2-chloro-nicotinaldehyde, the latter being a key chloro-substituted analogue.

Synthesis of 2-Chloro-nicotinaldehyde

A common and efficient method for the synthesis of 2-chloro-nicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid.[2][3][4]

Step 1: Reduction of 2-Chloronicotinic Acid to (2-Chloropyridin-3-yl)methanol

This step typically involves the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

Step 2: Oxidation of (2-Chloropyridin-3-yl)methanol to 2-Chloro-nicotinaldehyde

The alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide.[2][4]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow Start 2-Chloronicotinic Acid Step1 Reduction (e.g., NaBH4, BF3·OEt2) Start->Step1 Intermediate (2-Chloropyridin-3-yl)methanol Step1->Intermediate Step2 Oxidation (e.g., MnO2) Intermediate->Step2 End 2-Chloro-nicotinaldehyde Step2->End

Caption: Synthesis of 2-chloro-nicotinaldehyde.

Synthesis of Nicotinaldehyde Derivatives (e.g., Schiff Bases and Thiosemicarbazones)

The aldehyde functional group of both nicotinaldehyde and its chloro-substituted derivatives serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and thiosemicarbazones. These derivatives often exhibit enhanced biological activities.

General Procedure for Schiff Base Synthesis:

A primary amine is reacted with the corresponding aldehyde (nicotinaldehyde or 2-chloro-nicotinaldehyde) in a suitable solvent, often with acid catalysis.

General Procedure for Thiosemicarbazone Synthesis:

Thiosemicarbazide is condensed with the aldehyde in a protic solvent like ethanol.

Comparative Biological Activity: A Data-Driven Analysis

Antimicrobial Activity

The introduction of a chlorine atom is widely recognized to enhance the antimicrobial properties of various heterocyclic compounds. This is often attributed to an increase in lipophilicity, which facilitates penetration through the microbial cell wall.

A study on a series of nicotinohydrazide derivatives built upon a 2-chloronicotinohydrazide core structure demonstrated highly effective broad-spectrum fungicidal activity.[1] For instance, one derivative, J15, exhibited an exceptionally low EC50 value of 0.13 µg/mL against Rhizoctonia solani, outperforming the commercial fungicide boscalid.[1] This potent activity was attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1]

While direct comparative data for the parent aldehydes is limited, the enhanced activity of the chloro-substituted hydrazide strongly suggests that the chloro-substituent plays a crucial role in the antifungal efficacy.

Table 1: Comparative Antifungal Activity of Nicotinohydrazide Derivatives

CompoundCore StructureTarget FungusEC50 (µg/mL)Reference
J152-ChloronicotinohydrazideRhizoctonia solani0.13[1]
Anticancer Activity

The effect of chloro-substitution on anticancer activity is multifaceted. The chlorine atom can influence binding to target proteins and alter the molecule's susceptibility to metabolic pathways.

While direct comparative studies on nicotinaldehyde and its chloro-analogue are scarce, research on related structures provides valuable insights. For example, studies on Schiff bases have shown that chloro-substituted derivatives can exhibit significant cytotoxicity against various cancer cell lines.[5] The evaluation of Schiff bases derived from substituted benzaldehydes against HeLa and MCF-7 cancer cell lines revealed IC50 values in the micromolar range.[5]

Table 2: Representative Cytotoxicity of Chloro-Substituted Schiff Bases

CompoundCancer Cell LineIC50 (µM)Reference
L1 (chloro-substituted)HeLaData not specified in abstract[5]
L2 (dichloro-substituted)HeLaData not specified in abstract[5]
L4 (chloro-substituted)HeLaData not specified in abstract[5]
L5HeLaPotent activity reported[5]

Note: The specific IC50 values were not detailed in the abstract, but the study highlights the potent anticancer activity of these chloro-substituted compounds.

Enzyme Inhibitory Activity

The electronic effects of the chlorine atom can significantly impact a molecule's ability to inhibit enzymes. This is particularly relevant for enzymes with active sites rich in charged or polar residues.

A study on 1,4-dihydropyridinecarboxylates, synthesized from various aldehydes including a 2-chloropyridin-3-yl derivative, investigated their α-glucosidase inhibitory activity. While the specific IC50 values were not provided in the abstract, the study identified that the diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate showed notable α-glucosidase inhibitory activity. This suggests that the chloro-substituted pyridine moiety contributes to the inhibitory potential.

Further supporting this, a separate study on nicotinic acid derivatives identified compounds with micromolar IC50 values against α-amylase and α-glucosidase, acting through a noncompetitive inhibition mechanism.[6] Although these were not aldehyde derivatives, it underscores the potential of the pyridine nucleus in designing enzyme inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Chloro-nicotinaldehyde

This protocol is adapted from established literature procedures.[2][3][4]

Materials:

  • 2-Chloronicotinic acid

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reduction of 2-Chloronicotinic Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-chloronicotinic acid in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄, followed by the dropwise addition of BF₃·OEt₂.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting (2-chloropyridin-3-yl)methanol by column chromatography.

  • Oxidation to 2-Chloro-nicotinaldehyde:

    • Dissolve the purified (2-chloropyridin-3-yl)methanol in CH₂Cl₂.

    • Add activated MnO₂ and stir the mixture at room temperature.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the MnO₂ and wash the solid with CH₂Cl₂.

    • Concentrate the filtrate and purify the crude product to obtain 2-chloro-nicotinaldehyde.

Synthesis_Protocol cluster_Reduction Reduction Step cluster_Oxidation Oxidation Step R1 Dissolve 2-Chloronicotinic Acid in THF R2 Cool to 0°C R1->R2 R3 Add NaBH4 and BF3·OEt2 R2->R3 R4 Stir and Monitor by TLC R3->R4 R5 Workup and Purify R4->R5 O1 Dissolve Alcohol in CH2Cl2 R5->O1 (2-Chloropyridin-3-yl)methanol O2 Add MnO2 and Stir O1->O2 O3 Monitor by TLC O2->O3 O4 Filter and Purify O3->O4

Caption: Detailed workflow for the synthesis of 2-chloro-nicotinaldehyde.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9][10][11]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[6]

Materials:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the pNPG substrate.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that chloro-substitution is a viable strategy for enhancing the biological activity of nicotinaldehyde-based compounds. The increased lipophilicity and altered electronic properties conferred by the chlorine atom can lead to improved antimicrobial, anticancer, and enzyme inhibitory potency.

However, to fully unlock the potential of this chemical modification, further research is warranted. Specifically, direct comparative studies of nicotinaldehyde and its chloro-substituted analogs in a standardized panel of biological assays are crucial for establishing definitive structure-activity relationships. Such studies would provide a solid foundation for the rational design of next-generation therapeutic agents based on the versatile nicotinaldehyde scaffold.

References

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  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). Rakuno Gakuen University.
  • CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
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  • The inhibitory activity against the α-glucosidase of compounds 1 and 2.
  • Zhang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Cell Wall Integrity. Molecules, 28(3), 1163.
  • Jones, R. N., & Barry, A. L. (1987). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Journal of Clinical Microbiology, 25(11), 2133–2141.
  • 2-chloronicotinaldehyde - 36404-88-3. Vulcanchem.
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  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 14(3), 102993.
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  • Abd El-All, A. S., et al. (2018). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Middle East Journal of Applied Sciences, 8(4), 1335-1348.
  • 2-Chloronicotinaldehyde | Biochemical Reagent. MedchemExpress.com.
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  • Agrawal, K. C., et al. (1976). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 19(10), 1209–1213.
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  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry, 38(3).
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A Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: A Comparative Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical comparison of 6-Chloro-2-(dimethylamino)nicotinaldehyde with other key research chemicals. This document is intended to serve as a practical resource for experimental design and compound selection in the pursuit of novel molecular entities.

Introduction: The Strategic Importance of Substituted Nicotinaldehydes

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. Their inherent electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of bioactive molecules and functional materials. Among these, nicotinaldehyde derivatives serve as versatile building blocks, offering a reactive aldehyde functionality for further molecular elaboration. This compound, with its distinct substitution pattern, presents a unique combination of electronic and steric properties that influence its reactivity and potential applications. This guide will delve into a comparative analysis of this compound against other relevant research chemicals, supported by available data and established chemical principles.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular weight of 184.62 g/mol .[1][2] Its purity is typically reported to be greater than or equal to 98%.[1]

Table 1: Physicochemical Properties of this compound and Comparators

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₉ClN₂O184.621233698-83-3
6-Chloro-2-methylnicotinaldehydeC₇H₆ClNO155.58884495-36-7
2-AminonicotinaldehydeC₆H₆N₂O122.137521-41-7
6-ChloronicotinaldehydeC₆H₄ClNO141.5523100-12-1

Synthetic Accessibility and Benchmarking of Reactivity

The synthesis of substituted nicotinaldehydes is a well-explored area of organic chemistry.[5] A common approach for the preparation of 2-chloronicotinaldehyde involves the reduction of the corresponding 2-chloronicotinic acid, followed by oxidation of the resulting alcohol.[6] This two-step process offers a reliable route to the aldehyde functionality.

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the chloro substituent at the 6-position, the dimethylamino group at the 2-position, and the aldehyde at the 3-position. The electron-donating dimethylamino group is expected to influence the reactivity of the pyridine ring, particularly in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted pyridine core of this compound makes it a prime candidate for such transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While specific experimental data for this compound in Suzuki reactions is not extensively documented in peer-reviewed literature, we can extrapolate its potential performance based on related structures. For instance, the synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling has been reported, demonstrating the utility of this reaction for functionalizing the pyridine ring.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Experimental Workflow: Hypothetical Suzuki-Miyaura Coupling

G cluster_product Product A This compound R Reaction Mixture A->R B Arylboronic Acid B->R C Pd Catalyst (e.g., Pd(PPh₃)₄) C->R D Base (e.g., K₂CO₃, Cs₂CO₃) D->R E Solvent (e.g., Toluene, Dioxane) E->R F 6-Aryl-2-(dimethylamino)nicotinaldehyde P Work-up & Purification R->P Heat P->F

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which are important pharmacophores and precursors for further transformations. The efficiency of Sonogashira couplings can be influenced by the choice of palladium and copper catalysts, as well as the base and solvent system.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] The electron-rich nature of the 2-(dimethylamino)pyridine system may influence the oxidative addition step in the catalytic cycle. The choice of a suitable bulky electron-rich phosphine ligand is critical for achieving high catalytic turnover and product yields.

Comparative Reactivity with Other Halogenated Pyridines

The reactivity of this compound can be benchmarked against other halogenated pyridines. For instance, 6-chloronicotinaldehyde, lacking the electron-donating dimethylamino group, would be expected to exhibit different reactivity in cross-coupling reactions. The electron-donating group in our target molecule can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, potentially allowing for milder reaction conditions compared to its less electron-rich counterparts.

Table 2: Qualitative Reactivity Comparison in Palladium-Catalyzed Cross-Coupling

CompoundExpected Reactivity in Oxidative AdditionRationale
This compound EnhancedThe electron-donating dimethylamino group increases electron density at the 6-position, facilitating oxidative addition.
6-ChloronicotinaldehydeBaselineStandard reactivity for a chloropyridine.
2-Chloro-6-methylnicotinaldehydeSlightly EnhancedThe methyl group is weakly electron-donating.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are integral components of numerous pharmaceutical agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The aldehyde functionality can be readily converted to a variety of other functional groups, including amines, alcohols, and carboxylic acids, providing access to a diverse range of chemical space. The 2-aminopyridine motif is a known pharmacophore present in several approved drugs.[7]

Logical Flow: From Building Block to Bioactive Molecule

G A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Functional Group Interconversion of Aldehyde A->C D Scaffold Elaboration B->D C->D E Library of Novel Compounds D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: A schematic representation of the drug discovery process utilizing the title compound.

Conclusion and Future Outlook

This compound is a valuable research chemical with significant potential as a building block in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery and materials science. Its unique electronic properties, stemming from the combination of a chloro, a dimethylamino, and an aldehyde group on a pyridine ring, set it apart from other commercially available nicotinaldehyde derivatives.

While this guide provides a comparative framework based on established chemical principles and data from related compounds, there is a clear need for further experimental studies to fully elucidate the reactivity and synthetic utility of this compound. Future research should focus on systematically evaluating its performance in a range of cross-coupling reactions and other transformations to establish a comprehensive reactivity profile. Such data will be invaluable to the scientific community and will undoubtedly accelerate the discovery of new and innovative applications for this promising research chemical.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Chloro-2-(dimethylamino)nicotinaldehyde

[1]

CAS: 1233698-83-3 (Primary Reference) Formula: C₈H₉ClN₂O Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]

Part 1: Executive Safety Summary

The Core Directive: This compound is a halogenated, nitrogen-containing organic intermediate .[1] It must never be disposed of in standard non-halogenated organic waste streams or down the drain.

The presence of the chlorine atom and the pyridine ring dictates that this material requires high-temperature incineration with specific scrubbing capabilities to prevent the formation of dioxins and hydrochloric acid emissions.[1]

Hazard Profile & Risk Assessment
PropertyHazard DescriptionOperational Implication
Halogen Content Contains Chlorine (Cl).[1][2][3]MANDATORY SEGREGATION: Must go to Halogenated Waste.[1] Mixing with non-halogenated solvents creates a "mixed waste" compliance violation.[1]
Functional Groups Aldehyde (-CHO), Dimethylamino (-N(CH₃)₂).[1]Reactivity Risk: Incompatible with strong oxidizers (e.g., peroxides, nitric acid). Potential for exothermic oxidation.[1]
Toxicity H302 (Harmful if swallowed), H315/H319 (Irritant).PPE Requirement: Double nitrile gloves, lab coat, and safety glasses are non-negotiable. Work in a fume hood.

Part 2: The Self-Validating Disposal Protocol

This protocol uses a "Stream-Check" logic to ensure compliance before any action is taken.[1] This prevents the common error of diluting high-cost halogenated waste into low-cost non-halogenated drums.[1]

Phase 1: Waste Stream Decision Logic

Before disposal, verify the state of the chemical using this logic flow.

WasteLogicStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure SubstanceLiquidIn Solution?State->LiquidReaction MixStreamASolid Waste Stream(Trace Contaminated)Solid->StreamABag & TagSolventCheckIs Solvent Halogenated?Liquid->SolventCheckStreamBHalogenated SolventWaste StreamSolventCheck->StreamBYes (e.g., DCM, Chloroform)SolventCheck->StreamBNo (e.g., MeOH, EtOAc)StreamCNon-Halogenated Stream(DO NOT USE)StreamB->StreamCStrictly Prohibited

Figure 1: Waste Stream Decision Logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved solute (6-Chloro...) renders the entire mixture "Halogenated Waste" for disposal purposes.[1]

Phase 2: Step-by-Step Disposal Procedure
Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Dispose of solid powder without generating dust or contaminating liquid streams.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" container.[1]

  • Transfer:

    • Do not dissolve the solid just to pour it out. This increases waste volume and cost.[1]

    • Transfer solid directly into the container inside a fume hood.

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - SOLID - TOXIC/IRRITANT." [1]

    • Explicitly list: 6-Chloro-2-(dimethylamino)nicotinaldehyde.

    • Check the box for "Halogenated Organic."[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Safe segregation of the aldehyde in solution.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong acids. The amino group is basic; mixing with strong acids may generate heat.[1]

  • Stream Selection:

    • Pour into the HALOGENATED ORGANIC WASTE drum (Red can/Safety can).

    • Crucial: Even if your solvent is Ethyl Acetate (non-halogenated), the presence of the chlorine on the pyridine ring classifies this mixture as halogenated waste [1].

  • Rinsing:

    • Rinse glassware with a small amount of Acetone or Dichloromethane.

    • Add this rinse also to the Halogenated Waste stream.

Part 3: Spill Contingency Plan

Immediate Action: Isolate the area. Do not attempt to clean up without proper PPE.[1][4][5]

Spill Response Workflow

SpillResponseAssess1. Assess Volume(<10g vs >10g)PPE2. Don PPE(Nitrile, Goggles, Lab Coat)Assess->PPEContain3. Containment(Vermiculite/Sand)PPE->ContainCollect4. Collection(Scoop to Jar)Contain->CollectLabel5. Label asHalogenated WasteCollect->Label

Figure 2: Immediate spill response workflow. Speed is secondary to safety.

Specific Cleanup Steps:

  • Ventilation: Ensure the fume hood sash is at the proper working height or open lab windows if safe.

  • Absorbent: Use Vermiculite or Sand .[1] Do not use paper towels for bulk powder spills as this creates flammable solid waste.[1]

  • Deactivation (Optional for large spills only):

    • If a large quantity (>100g) is spilled, treat with a dilute aqueous Sodium Bisulfite solution to form the bisulfite adduct of the aldehyde, reducing volatility [2]. However, for standard lab spills, direct absorption is safer and faster.

  • Final Wipe: Wipe the surface with a solvent-dampened towel (Acetone) and place the towel in the Solid Hazardous Waste bin.

Part 4: Regulatory & Compliance Data[1]

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteLikely D001 (if in flammable solvent) or Halogenated Solvent listing.[1] Not explicitly P-listed, but treated as toxic organic waste [3].[1]
DOT (Transport) Not Regulated (Solid)If in solution, follows the classification of the solvent (e.g., UN 1993, Flammable Liquid).
Incompatible Storage Segregation ClassStore away from Oxidizers (Nitric Acid, Perchlorates) and Strong Acids .
Why "Halogenated" Matters

Incinerating halogenated compounds requires temperatures >1100°C and acid gas scrubbers to neutralize HCl.[1] Sending this compound to a non-halogenated fuel blending facility (which burns waste for energy recovery in cement kilns) can damage their equipment and violate their air emissions permits. Always default to the Halogenated stream.

References

  • United States Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR Part 261). Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary: this compound (CAS 1233698-83-3).[1] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.